molecular formula C13H16O B7823456 5-Methyl-2-phenylhex-2-enal

5-Methyl-2-phenylhex-2-enal

货号: B7823456
分子量: 188.26 g/mol
InChI 键: YURDCJXYOLERLO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-2-Phenyl 2 Hexenal is a natural product found in Theobroma cacao with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-methyl-2-phenylhex-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-11(2)8-9-13(10-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURDCJXYOLERLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=C(C=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047419
Record name 5-Methyl-2-phenyl-2-hexenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to slightly yellow liquid; Cocoa-like aroma
Record name 5-Methyl-2-phenyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 5-Methyl-2-phenyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.970-0.976
Record name 5-Methyl-2-phenyl-2-hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1460/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

21834-92-4
Record name 5-Methyl-2-phenyl-2-hexenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21834-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetaldehyde, .alpha.-(3-methylbutylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Methyl-2-phenyl-2-hexenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-phenylhex-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Essence of Chocolate: A Technical Guide to 5-Methyl-2-phenylhex-2-enal in Cocoa Beans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-Methyl-2-phenylhex-2-enal, a key volatile compound contributing to the characteristic aroma of cocoa and chocolate. While its natural occurrence in cocoa is well-established, this document synthesizes the available scientific knowledge on its formation, quantification, and potential biological activities, addressing the critical needs of researchers in food science, natural products, and drug development.

Natural Occurrence and Formation in Cocoa

This compound, also known by synonyms such as cocoa hexenal (B1195481) and cocal, is a naturally occurring flavor compound found in cocoa beans (Theobroma cacao)[1][2][3]. Its aroma profile is characterized by rich, bitter-sweet cocoa notes with nutty, honey, and toasted undertones, making it a pivotal component of the desirable chocolate flavor[4][5].

The formation of this aldehyde is intricately linked to the post-harvest processing of cocoa beans, specifically during the fermentation and roasting stages. The primary mechanism for its synthesis is the Strecker degradation of specific amino acids in the presence of dicarbonyl compounds, which are formed during the Maillard reaction.

The key precursors for this compound are the amino acids leucine (B10760876) and phenylalanine . During the heat-intensive roasting process, these amino acids react with reducing sugars to initiate a cascade of reactions that ultimately yield a variety of flavor compounds, including the target aldehyde. The presence of both a phenyl group (from phenylalanine) and an isobutyl group (from leucine's degradation product, 3-methylbutanal) in its structure is a direct reflection of its biosynthetic origins.

Quantitative Data

Despite the acknowledged importance of this compound to cocoa's flavor, precise quantitative data on its concentration in raw or processed cocoa beans remains limited in publicly available literature. Most studies on cocoa volatiles provide semi-quantitative data or focus on broader classes of compounds. However, a recent study on craft chocolates provides some indication of its presence.

A 2024 study analyzing the volatile compounds in craft chocolates identified this compound. While not providing an absolute concentration, the study reported its relative abundance, which is valuable for comparative purposes.

Chocolate SampleRelative Abundance (%)
Craft Chocolate (specific type not detailed)0.61[6]

Note: This value represents the relative peak area in a gas chromatography-mass spectrometry (GC-MS) analysis and not an absolute concentration.

Experimental Protocols

The analysis of volatile compounds in a complex matrix like cocoa beans requires sophisticated analytical techniques. While a specific, standardized protocol solely for the quantification of this compound is not extensively documented, a general and widely accepted methodology involves Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for Volatile Compound Analysis in Cocoa Beans

This protocol is a composite of methodologies described in the scientific literature for the analysis of volatile compounds in cocoa and related products.

Objective: To extract, identify, and semi-quantify volatile compounds, including this compound, from cocoa beans.

Materials and Equipment:

  • Cocoa beans (fermented and dried, or roasted)

  • Grinder (cryogenic grinder recommended to prevent loss of volatiles)

  • HS-SPME autosampler

  • SPME fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Vials with septa

  • Internal standard (e.g., a deuterated analog or a compound not naturally present in cocoa)

  • Analytical standards of this compound for identification

Procedure:

  • Sample Preparation:

    • Freeze the cocoa beans in liquid nitrogen.

    • Grind the frozen beans to a fine powder.

    • Weigh a precise amount of the cocoa powder (e.g., 1-5 g) into a headspace vial.

    • Add a known amount of the internal standard.

    • Seal the vial immediately.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in the autosampler's incubation chamber.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC injection port (e.g., 250°C).

    • Separate the volatile compounds on a suitable capillary column (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms).

    • Use a temperature gradient program to elute the compounds based on their boiling points and polarities.

    • Detect and identify the compounds using the mass spectrometer, scanning a specific mass range (e.g., m/z 35-400).

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

    • For semi-quantification, calculate the relative peak area of the compound in relation to the internal standard.

    • For absolute quantification, a calibration curve must be prepared using different concentrations of the analytical standard.

Validation of the Method: For regulatory or quality control purposes, the analytical method should be validated according to established guidelines (e.g., ICH, AOAC) to ensure its accuracy, precision, selectivity, linearity, and robustness[7][8][9][10].

Biological Activity and Signaling Pathways

The primary role of this compound in cocoa is as a flavoring agent[]. However, preliminary research and data from related compounds suggest potential biological activities that may be of interest to drug development professionals.

  • Antioxidant and Anti-inflammatory Properties: Some sources suggest that this compound may possess antioxidant and anti-inflammatory properties, which are common among phenolic compounds found in cocoa. However, dedicated studies to confirm and quantify these effects for this specific aldehyde are lacking[].

  • Antifungal Activity: There is some indication that this compound exhibits antifungal properties[12]. This activity is attributed to the inhibition of fatty acid and sterol synthesis, which are essential for fungal cell membrane formation, as well as the inhibition of DNA and RNA polymerase[12].

Signaling Pathways: Currently, there is no specific information in the scientific literature detailing the interaction of this compound with any biological signaling pathways. Further research is required to explore its potential molecular targets and mechanisms of action.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

formation_pathway cluster_precursors Precursors in Cocoa Bean cluster_process Processing cluster_reactions Key Reactions cluster_products Products Leucine Leucine Strecker Strecker Degradation Leucine->Strecker Phenylalanine Phenylalanine Phenylalanine->Strecker ReducingSugars Reducing Sugars Maillard Maillard Reaction ReducingSugars->Maillard Fermentation Fermentation Fermentation->Maillard Roasting Roasting Roasting->Maillard Roasting->Strecker Dicarbonyls Dicarbonyl Compounds Maillard->Dicarbonyls FlavorAldehydes This compound Strecker->FlavorAldehydes Dicarbonyls->Strecker

Caption: Formation pathway of this compound in cocoa.

experimental_workflow Sample Cocoa Bean Sample Grinding Cryogenic Grinding Sample->Grinding HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Grinding->HS_SPME GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Data Data Analysis (Identification & Quantification) GC_MS->Data Result Concentration of This compound Data->Result

Caption: General experimental workflow for volatile analysis.

Conclusion

This compound is a vital contributor to the desirable flavor profile of cocoa and chocolate. Its formation through the Strecker degradation of leucine and phenylalanine during fermentation and roasting highlights the complex biochemistry of chocolate production. While methods for its analysis exist, there is a clear need for more extensive quantitative studies to understand its concentration in different cocoa varieties and under various processing conditions. Furthermore, the exploration of its potential biological activities and interactions with signaling pathways presents an exciting frontier for future research, with possible implications for both the food and pharmaceutical industries.

References

The Emergence of 5-Methyl-2-phenylhex-2-enal in Food Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the discovery and characterization of 5-Methyl-2-phenylhex-2-enal, a significant flavor compound identified in various food products. This document outlines the current state of knowledge regarding its presence in food, detailing quantitative data, experimental protocols for its detection, and its likely formation pathways. The information is intended to support researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development in understanding the implications of this compound.

Introduction

This compound is a volatile organic compound that contributes to the characteristic aroma of certain food products.[1] While it has been utilized as a flavoring agent in the food industry, particularly for chocolate and cocoa flavors, its natural occurrence and formation mechanisms are areas of ongoing research. This guide synthesizes the available scientific literature to provide a comprehensive technical overview of this compound in the context of food chemistry.

Quantitative Data

Although detected in various foods, quantitative data for this compound remains limited. One key study has successfully quantified this compound in roasted cocoa powder, highlighting its role as a major component of cocoa's aroma profile. The following table summarizes the available quantitative findings.

Food ProductConcentration Range (mg/kg)Reference
Roasted Cocoa Powder> 1.30[1]

Further research is required to quantify the concentration of this compound in other food products where its presence has been detected, such as nuts.

Experimental Protocols

The identification and quantification of this compound in complex food matrices require sophisticated analytical techniques. The following sections detail a widely used experimental protocol for the analysis of volatile compounds in food, which can be specifically adapted for this compound.

Sample Preparation and Extraction: Likens-Nickerson Simultaneous Distillation-Extraction (SDE)

This method is effective for extracting volatile and semi-volatile compounds from a food matrix.

  • Sample Pulverization: A representative sample of the food product (e.g., 25 grams of roasted cocoa powder) is pulverized to increase the surface area for efficient extraction.

  • Apparatus Setup: A Likens-Nickerson simultaneous distillation-extraction (SDE) apparatus is assembled.

  • Extraction: The pulverized sample is added to 100 ml of distilled water in the sample flask. The volatile compounds are extracted using a suitable solvent (e.g., 2 ml of hexane) in the solvent flask for 60 minutes.

  • Drying and Concentration: The resulting extract is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated using a Vigreux column to a final volume of 1 µL.[2]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying individual volatile compounds.

  • Instrumentation: An Agilent 7890A gas chromatograph coupled to a 5975A mass spectrometer (or equivalent) is used.

  • Column: A HP-5MS capillary column (30 m length x 0.25 mm i.d. x 0.25 µm film thickness) is typically employed.

  • Oven Temperature Program: The oven temperature is programmed as follows: initial temperature of 80°C for 3 minutes, then ramped up to 180°C at a rate of 8°C/min, and held at 180°C for 10 minutes.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 ml/min.

  • Injection: 1 µL of the concentrated extract is injected in split mode (split ratio of 1:500).

  • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode at 70 eV, with a mass scan range of 40-500 m/z.

  • Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a pure standard.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis Sample Food Sample (e.g., Cocoa Powder) Pulverization Pulverization Sample->Pulverization SDE Likens-Nickerson SDE Pulverization->SDE Drying Drying over Na2SO4 SDE->Drying Concentration Concentration Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition & Processing GCMS->Data Identification Identification & Quantification Data->Identification Formation_Pathway cluster_reactants Precursors cluster_strecker Strecker Degradation (Roasting) cluster_condensation Aldol Condensation & Dehydration Phe Phenylalanine Strecker_Phe Phenylacetaldehyde Phe->Strecker_Phe Maillard Reaction Leu Leucine Strecker_Leu 3-Methylbutanal Leu->Strecker_Leu Maillard Reaction Sugar Reducing Sugars Product This compound Strecker_Phe->Product Strecker_Leu->Product

References

Spectroscopic Profile of 5-Methyl-2-phenylhex-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the flavor and fragrance compound, 5-Methyl-2-phenylhex-2-enal (CAS No. 21834-92-4). The information presented herein is essential for quality control, structural elucidation, and further research and development involving this molecule. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

  • IUPAC Name: (2E)-5-Methyl-2-phenylhex-2-enal[1]

  • Synonyms: 2-Phenyl-5-methylhex-2-enal, Cocal, Cocoa hexenal[1]

  • Molecular Formula: C₁₃H₁₆O[2]

  • Molecular Weight: 188.26 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehydic-H9.5 - 10.5s-
Vinylic-H6.8 - 7.2t~7
Aromatic-H7.2 - 7.6m-
Allylic-CH₂2.2 - 2.4t~7
Methine-CH1.8 - 2.0m~7
Methyl-CH₃0.9 - 1.1d~7

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C=O190 - 195
Vinylic-C (α)135 - 145
Vinylic-C (β)150 - 160
Aromatic-C (ipso)130 - 135
Aromatic-C128 - 130
Allylic-CH₂35 - 45
Methine-CH25 - 35
Methyl-CH₃20 - 25

Note: Predicted data is for illustrative purposes. For definitive assignments, experimental data is required. A known source for experimental NMR spectra is Sigma-Aldrich.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Predicted IR spectra are available from the FELIX lab.[3]

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (aldehyde)1710 - 1685Strong
C=C stretch (alkene)1650 - 1600Medium
C=C stretch (aromatic)1600 - 1450Medium

Note: A source for an experimental FTIR spectrum is Sigma-Aldrich, obtained using the "between salts" technique.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook provides an electron ionization (EI) mass spectrum for this compound.[2]

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Putative Fragment
188~ 60[M]⁺
159~ 40[M - CHO]⁺
131~ 100[M - C₄H₉]⁺
115~ 50[C₉H₇]⁺
91~ 70[C₇H₇]⁺ (Tropylium ion)
43~ 80[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: The spectrum is recorded with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy
  • Sample Preparation: As a liquid, this compound can be analyzed as a neat thin film. A drop of the sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[4][5] The plates are gently pressed together to form a thin capillary film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for flavor compounds.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

    • Injector: Split/splitless injector, with a split ratio of, for example, 1:15.[6]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C), holds for a few minutes, then ramps up to a final temperature (e.g., 280 °C).[6]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.[7]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS_Acq->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

physical and chemical properties of 5-Methyl-2-phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methyl-2-phenylhex-2-enal

Introduction

This compound, also known by synonyms such as Cocal and cocoa hexenal (B1195481), is an alpha,beta-unsaturated aldehyde.[1] It is recognized for its characteristic sweet, chocolate-like aroma, which has led to its use as a flavoring agent in the food industry and in fragrances.[2][3] This compound belongs to the class of organic compounds known as phenylacetaldehydes, which contain a phenyl group substituted at the second position of an acetaldehyde (B116499) moiety.[1][4] Natural occurrences of this compound have been identified in the volatile compounds of fried peanuts and cocoa.[5] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a summary of its known biological activities.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[6][7] It is characterized by a distinctive cocoa aroma with nutty and mocha undertones.[3][7] The compound is soluble in organic solvents like alcohol and ether, but insoluble in water.[2]

Table 1: Compound Identification

Identifier Value
IUPAC Name (E)-5-methyl-2-phenylhex-2-enal[1][2]
CAS Number 21834-92-4[6][8]
Molecular Formula C13H16O[2][6][7]
Synonyms Cocal, cocoa hexenal, 2-Phenyl-5-methylhex-2-enal[7]
FEMA Number 3199[6]

| EINECS Number | 244-602-3[6][7] |

Table 2: Physicochemical Properties

Property Value
Molecular Weight 188.27 g/mol [7]
Appearance Colorless to yellow clear liquid[6][7]
Density 0.973 g/mL at 25 °C
Boiling Point 290.00 to 291.00 °C @ 760.00 mm Hg; 96.00 to 100.00 °C @ 0.70 mm Hg[6]
Flash Point >230 °F (>110 °C)[5][9]
Refractive Index 1.53100 to 1.53600 @ 20.00 °C[6]
Vapor Pressure 0.004000 mmHg @ 20.00 °C[6]
Vapor Density >1 (vs air)
XLogP3-AA 3.4[6][10]

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils[2][10] |

Table 3: Spectroscopic and Thermodynamic Data

Property Value Source
LogP (octanol/water) 3.315 Crippen Calculated Property[11]
Log10 Water Solubility -3.43 (mol/L) Crippen Calculated Property[11]
Enthalpy of Vaporization (ΔvapH°) 53.18 kJ/mol Joback Calculated Property[11]
Enthalpy of Fusion (ΔfusH°) 21.13 kJ/mol Joback Calculated Property[11]
Standard Gibbs Free Energy of Formation (ΔfG°) 140.70 kJ/mol Joback Calculated Property[11]

| Enthalpy of Formation (Gas, ΔfH°gas) | -58.55 kJ/mol | Joback Calculated Property[11] |

Experimental Protocols

Synthesis Methods

The primary method for synthesizing this compound is through Aldol (B89426) Condensation.[2]

Aldol Condensation Protocol: This synthesis involves the reaction of 3-methylbutanal (B7770604) with benzaldehyde (B42025) under either acidic or basic conditions.[2]

  • Reactant Preparation: Equimolar amounts of 3-methylbutanal and benzaldehyde are prepared.

  • Catalyst Introduction: A base (e.g., sodium hydroxide) or an acid catalyst is added to the reaction mixture.

  • Reaction: The mixture is stirred, often at room temperature, to facilitate the condensation reaction, forming a β-hydroxy aldehyde intermediate.

  • Dehydration: The intermediate is subsequently dehydrated, typically by heating, to yield the α,β-unsaturated aldehyde, this compound.

  • Purification: The final product is purified using standard techniques such as distillation or chromatography to remove unreacted starting materials and byproducts.

A practical total synthesis of a related compound, plaunotol, has been achieved via a highly Z-selective Wittig olefination of α-acetal ketones, suggesting an alternative advanced synthetic route.[12]

G cluster_synthesis Aldol Condensation Synthesis Workflow Reactants 3-Methylbutanal + Benzaldehyde Mixing Reaction Mixture Reactants->Mixing Catalyst Base or Acid Catalyst Catalyst->Mixing Dehydration Heating (Dehydration) Mixing->Dehydration Forms β-hydroxy aldehyde Product Crude this compound Dehydration->Product Purification Distillation / Chromatography Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Aldol Condensation workflow for synthesis.
Analytical Protocols

High-Performance Liquid Chromatography (HPLC): An established reverse-phase HPLC method is available for the analysis of 5-Methyl-2-phenyl-2-enal.[13]

  • Column: Newcrom R1 HPLC column.[13]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[13]

  • Detection: The method is suitable for standard HPLC detectors (e.g., UV-Vis).[13]

  • Application: This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies.[13]

G cluster_hplc HPLC Analysis Workflow Sample Sample Injection Column Newcrom R1 Column (Reverse Phase) Sample->Column Separation Chromatographic Separation Column->Separation MobilePhase Mobile Phase: Acetonitrile, Water, Acid MobilePhase->Column Detection UV-Vis / MS Detection Separation->Detection Result Data Analysis: Quantification & Purity Detection->Result

General workflow for HPLC analysis.

Chemical Reactivity and Biological Activity

As an α,β-unsaturated aldehyde, this compound can undergo typical reactions of both aldehydes and alkenes.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents.[2]

  • Hydrogenation: The carbon-carbon double bond can be hydrogenated to yield the corresponding saturated aldehyde or alcohol.[2]

  • Aldol Reactions: It can participate in further aldol reactions with other carbonyl compounds.[2]

G cluster_reactivity Key Chemical Reactions Start This compound Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Hydrogenation Hydrogenation (e.g., H2/Pd) Start->Hydrogenation Aldol Aldol Reaction (+ Carbonyl) Start->Aldol Product_Ox Carboxylic Acid Derivative Oxidation->Product_Ox Product_Hy Saturated Aldehyde/Alcohol Hydrogenation->Product_Hy Product_Al β-Hydroxy Adduct Aldol->Product_Al

Potential chemical reactions of the compound.
Biological Activity and Toxicology

5-Methyl-2-phenyl-2-hexenal (B1583446) has been studied for its biological effects, primarily in the context of its use as a flavoring agent. A 90-day subchronic toxicity study in F344 rats was conducted to assess its safety profile. The study investigated various biomarkers of organ toxicity, blood chemistry, and histopathological changes. While generally considered safe at low doses, higher concentrations may lead to adverse effects on liver function.[2] It has also been noted for the potential to cause skin irritation and allergic reactions upon contact.[2] Additionally, the compound has been identified as a component in the scent gland secretions of male cave crickets, suggesting a potential role in chemical communication. Research has also indicated it possesses antifungal properties, inhibiting the synthesis of fatty acids and sterols required for fungal cell membrane formation.[9]

Applications

The primary application of 5-Methyl-2-phenyl-2-hexenal is in the food and fragrance industries.

  • Flavoring Agent: It is used to prepare chocolate and cocoa flavors in a variety of products, including beverages, baked goods, and confectionery.[5][7][14]

  • Fragrance Component: Its distinctive sweet, cocoa-like scent makes it a valuable ingredient in gourmand fragrances and cosmetic formulations.[2][3]

  • Chemical Intermediate: It can serve as an intermediate in organic synthesis.[2]

References

The Pivotal Role of 5-Methyl-2-phenylhex-2-enal in the Chocolate Flavor Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-Methyl-2-phenylhex-2-enal, a key volatile compound that significantly contributes to the characteristic and desired flavor profile of chocolate. This document outlines its sensory properties, formation pathway, and methods for its quantitative analysis, offering valuable insights for professionals in flavor science and related fields.

Introduction: The Essence of Chocolate Aroma

The complex and alluring flavor of chocolate is a symphony of hundreds of volatile organic compounds. Among these, this compound, also known by synonyms such as cocoa hexenal (B1195481) and cocal, has been identified as a crucial contributor to the authentic cocoa and chocolate aroma.[1][2] This α,β-unsaturated aldehyde is naturally present in cocoa and other roasted food products like malt (B15192052) and peanuts. Its distinct aroma profile makes it an essential component in the creation of both natural and artificial chocolate flavorings.[1]

Sensory Profile of this compound

The sensory characteristics of this compound are multifaceted, providing a complex and rich aroma that is integral to the chocolate experience. Its flavor profile is consistently described with a variety of notes, highlighting its importance in the overall perception of chocolate.

Sensory DescriptorDescriptionReferences
Primary Cocoa, Chocolate[1][3][4]
Secondary Bitter, Nutty, Toasted[1]
Tertiary Sweet, Green, Aldehydic, Honey, Grassy[1][5][6]
Subtle Notes Mocha undertones, Fruity, Butyric[6][7]

Formation Pathway: The Chemistry of Roasting

The characteristic flavor of this compound is not inherent to the raw cocoa bean but is developed during the crucial roasting stage of chocolate production. Its formation is a direct result of the Maillard reaction and, more specifically, the Strecker degradation of amino acids. The primary precursors for this compound are the amino acids L-leucine and L-phenylalanine, which react with dicarbonyl compounds formed during the Maillard reaction.

The proposed pathway involves the Strecker degradation of L-leucine to form 3-methylbutanal (B7770604) and L-phenylalanine to form phenylacetaldehyde. These two aldehydes then undergo an aldol (B89426) condensation reaction, followed by dehydration, to yield this compound.

G Figure 1: Proposed formation pathway of this compound via Strecker degradation and aldol condensation during cocoa roasting. cluster_strecker Strecker Degradation cluster_condensation Aldol Condensation L-Leucine L-Leucine 3-Methylbutanal 3-Methylbutanal L-Leucine->3-Methylbutanal + Dicarbonyl Dicarbonyl_1 Dicarbonyl (from Maillard Reaction) Aldol_Adduct Aldol Adduct 3-Methylbutanal->Aldol_Adduct L-Phenylalanine L-Phenylalanine Phenylacetaldehyde Phenylacetaldehyde L-Phenylalanine->Phenylacetaldehyde + Dicarbonyl Dicarbonyl_2 Dicarbonyl (from Maillard Reaction) Phenylacetaldehyde->Aldol_Adduct + Base (catalyst) This compound This compound Aldol_Adduct->this compound - H2O

Proposed formation pathway of this compound.

Quantitative Analysis in Chocolate

Chocolate TypeTypical Concentration Range (in flavor preparations)
Dark ChocolateHigher concentrations expected due to higher cocoa content.
Milk ChocolateModerate concentrations expected.
White ChocolateLower to negligible concentrations expected.
Flavoring UsageRecommended at levels of 1-10 ppm for a cocoa aroma and flavor.[8]

Note: The actual concentration in a finished chocolate product will be influenced by the dosage of the cocoa mass and any added natural or artificial flavors.

Experimental Protocols for Analysis

The analysis of this compound in a complex matrix like chocolate requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for the extraction and quantification of this volatile compound.[9]

Detailed Methodology for HS-SPME-GC-MS Analysis

Objective: To extract, identify, and quantify this compound in chocolate samples.

Materials and Reagents:

  • Chocolate sample

  • This compound analytical standard

  • Internal standard (e.g., Toluene or other suitable deuterated standard)

  • Deionized water

  • Sodium chloride (NaCl)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Grate or finely chop the chocolate sample to ensure homogeneity.

    • Weigh 2.0 g of the homogenized chocolate sample into a 20 mL headspace vial.

    • (Optional) Add 5 mL of deionized water and 1 g of NaCl to the vial to improve the release of volatile compounds from the matrix.

    • Spike the sample with a known concentration of the internal standard.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath set to 60°C.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Immediately after extraction, desorb the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.

    • GC Conditions (Typical):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of the analytical standard.

    • Quantify the compound by creating a calibration curve using the analytical standard and the internal standard method.

G Figure 2: Experimental workflow for the analysis of this compound in chocolate. cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenize Homogenize Chocolate Sample Weigh Weigh Sample (2.0 g) Homogenize->Weigh Add_Reagents Add Water & NaCl (Optional) Weigh->Add_Reagents Spike Spike with Internal Standard Add_Reagents->Spike Equilibrate Equilibrate at 60°C (15 min) Spike->Equilibrate Expose_Fiber Expose SPME Fiber (30 min) Equilibrate->Expose_Fiber Desorb Desorb Fiber in GC Injector Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification (Mass Spectra & RT) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Experimental workflow for chocolate flavor analysis.

Conclusion

This compound is a cornerstone of the authentic chocolate flavor profile. Its formation through the Strecker degradation of L-leucine and L-phenylalanine during cocoa roasting is a critical step in flavor development. Understanding the sensory properties, formation pathways, and analytical methodologies for this compound is essential for researchers and professionals aiming to control and optimize the flavor of chocolate and other cocoa-based products. The provided experimental protocol offers a robust framework for the accurate quantification of this key aroma compound, enabling further research into its role and modulation in various food systems.

References

A Hypothetical Biosynthesis Pathway of 5-Methyl-2-phenylhex-2-enal in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 5-Methyl-2-phenylhex-2-enal is an α,β-unsaturated aldehyde that contributes to the characteristic aroma of various plant products, including cocoa, roasted nuts, and sweet clover.[1][2][3] Despite its documented natural occurrence, the specific biosynthetic pathway for this compound in plants has not been elucidated. This technical guide presents a hypothetical pathway for the biosynthesis of this compound, drawing upon established principles of plant secondary metabolism. The proposed pathway involves the convergence of the phenylpropanoid and amino acid catabolism pathways, culminating in an aldol (B89426) condensation reaction. This document provides a theoretical framework, proposes detailed experimental protocols for pathway elucidation, and includes necessary visualizations to guide future research in this area.

Introduction

This compound is a volatile organic compound found in a variety of plants, including Theobroma cacao (cocoa), roasted filberts, and yellow sweet clover.[1][3] Its chemical structure, featuring a phenyl group and a branched alkyl chain, suggests a hybrid biosynthetic origin. While the precise enzymatic steps leading to its formation are unknown, its constituent parts point towards two well-established metabolic routes in plants: the phenylpropanoid pathway, which synthesizes aromatic compounds from phenylalanine, and the catabolism of branched-chain amino acids.[4][5][6][7][8]

This guide proposes a plausible biosynthetic route to this compound, providing a foundation for researchers to investigate and ultimately identify the enzymes and intermediates involved.

Proposed Biosynthetic Pathway

The formation of this compound is hypothesized to occur through the condensation of two key precursors: Benzaldehyde (B42025) and 3-Methylbutanal (B7770604) .

  • Benzaldehyde: Derived from the phenylpropanoid pathway via the degradation of trans-cinnamic acid.

  • 3-Methylbutanal: Derived from the catabolism of the branched-chain amino acid L-leucine.

The proposed pathway can be divided into three main stages:

  • Biosynthesis of Benzaldehyde.

  • Biosynthesis of 3-Methylbutanal.

  • Aldol Condensation and subsequent dehydration to form this compound.

Benzaldehyde is a product of the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[4][5]

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[4][5]

  • Chain Shortening of trans-Cinnamic Acid: The conversion of trans-cinnamic acid to benzaldehyde can occur via several proposed routes, including a β-oxidation-like pathway or through the action of a hydratase/lyase. This step is a known part of the biosynthesis of various plant volatiles.

3-Methylbutanal is formed from the catabolism of L-leucine, a common branched-chain amino acid.

  • Transamination: L-leucine undergoes transamination, catalyzed by a Branched-Chain Amino Acid Transaminase (BCAT) , to yield α-ketoisocaproate.

  • Decarboxylation: The resulting α-keto acid is then decarboxylated by a Branched-Chain α-Keto Acid Decarboxylase (BCKAD) to produce 3-methylbutanal.

The final steps are proposed to involve an aldol condensation reaction between benzaldehyde and 3-methylbutanal.

  • Aldol Condensation: An aldolase enzyme catalyzes the condensation of the enolate of 3-methylbutanal with benzaldehyde, forming a β-hydroxy aldehyde intermediate (3-hydroxy-2-phenyl-5-methylhexanal).

  • Dehydration: This intermediate is then likely dehydrated, potentially spontaneously or catalyzed by a dehydratase, to yield the stable α,β-unsaturated aldehyde, this compound.

Proposed Experimental Protocols for Pathway Elucidation

The following protocols are designed to investigate the proposed hypothetical pathway.

Objective: To trace the incorporation of precursors into this compound in a relevant plant species (e.g., Theobroma cacao).

Methodology:

  • Select plant tissue known to produce the target compound (e.g., cocoa bean tissue cultures or young leaves).

  • Prepare feeding solutions of isotopically labeled precursors:

    • ¹³C₉-L-phenylalanine

    • ¹³C₆-L-leucine

  • Administer the labeled precursors to the plant tissue via sterile injection or inclusion in the growth medium.

  • Incubate the tissue for a defined period (e.g., 24, 48, 72 hours).

  • Harvest the tissue and extract volatile compounds using a method such as headspace solid-phase microextraction (HS-SPME).

  • Analyze the extracted volatiles by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Examine the mass spectrum of this compound for an increase in mass corresponding to the incorporation of ¹³C atoms. The fragmentation pattern will help determine which parts of the molecule are labeled.

Expected Outcome: Detection of ¹³C-labeled this compound will confirm the role of L-phenylalanine and L-leucine as primary precursors.

Objective: To identify and characterize the enzymes responsible for the key condensation step.

Methodology:

  • Prepare a crude protein extract from the selected plant tissue.

  • Set up reaction mixtures containing:

    • The crude protein extract.

    • Benzaldehyde.

    • 3-Methylbutanal.

    • Necessary cofactors (e.g., Mg²⁺, Thiamine pyrophosphate depending on the hypothesized enzyme class).

  • Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for several hours.

  • Stop the reaction and extract organic compounds using a solvent like ethyl acetate.

  • Analyze the extract by GC-MS for the formation of this compound.

  • If activity is detected, proceed with protein purification using chromatographic techniques (e.g., ion exchange, size exclusion) to isolate the specific aldolase/condensing enzyme.

Expected Outcome: Successful formation of the target compound in vitro will validate the proposed condensation reaction and enable the purification of the responsible enzyme.

Data Presentation

Should the above experiments yield quantitative results, the data should be summarized as follows for clarity and comparison.

Table 1: Isotope Incorporation into this compound

Labeled Precursor Fed Incubation Time (h) Mass Shift (amu) Relative Abundance (%) of Labeled Compound
¹³C₉-L-phenylalanine 24 +7 Data
¹³C₉-L-phenylalanine 48 +7 Data
¹³C₆-L-leucine 24 +5 Data
¹³C₆-L-leucine 48 +5 Data

| Unlabeled Control | 48 | 0 | Data |

Table 2: Enzymatic Activity in Protein Fractions

Protein Fraction Substrates Product Formed (ng/mg protein/hr)
Crude Extract Benzaldehyde + 3-Methylbutanal Data
Anion Exchange Fraction 1 Benzaldehyde + 3-Methylbutanal Data
Anion Exchange Fraction 2 Benzaldehyde + 3-Methylbutanal Data
Size Exclusion Fraction 1 Benzaldehyde + 3-Methylbutanal Data

| Boiled Control | Benzaldehyde + 3-Methylbutanal | Data |

Visualizations of Proposed Pathways and Workflows

The following diagrams illustrate the hypothetical biosynthetic pathway and the experimental logic.

Hypothetical_Biosynthesis_of_this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_leucine Leucine Catabolism cluster_condensation Final Condensation Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid PAL->Cin Benz Benzaldehyde Cin->Benz Chain Shortening Aldolase Aldolase Benz->Aldolase Leu L-Leucine BCAT BCAT Leu->BCAT Keto α-Ketoisocaproate BCAT->Keto BCKAD BCKAD Keto->BCKAD Mebut 3-Methylbutanal BCKAD->Mebut Mebut->Aldolase Intermediate 3-Hydroxy-2-phenyl- 5-methylhexanal Aldolase->Intermediate Dehydratase Dehydration Intermediate->Dehydratase Final This compound Dehydratase->Final

Caption: Hypothetical biosynthesis pathway of this compound.

Experimental_Workflow cluster_isotope Isotope Labeling Studies cluster_enzyme Enzyme Assays start Hypothesis: Pathway involves Phe and Leu feed Feed plant tissue with ¹³C-Phe and ¹³C-Leu start->feed extract_prot Prepare Crude Protein Extract start->extract_prot extract_vols Extract Volatiles (HS-SPME) feed->extract_vols analyze_ms Analyze by GC-MS extract_vols->analyze_ms check_mass Check for Mass Shift in Product analyze_ms->check_mass conclude Elucidate Pathway check_mass->conclude Labeling Confirmed assay Incubate with Precursors (Benzaldehyde + 3-Methylbutanal) extract_prot->assay analyze_gc Analyze by GC-MS assay->analyze_gc check_prod Check for Product Formation analyze_gc->check_prod check_prod->conclude Activity Confirmed

Caption: Workflow for the elucidation of the proposed biosynthetic pathway.

References

Toxicological Profile of 5-Methyl-2-phenylhex-2-enal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for 5-Methyl-2-phenylhex-2-enal (CAS No. 21834-92-4), a fragrance and flavoring ingredient. The document summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, subchronic toxicity, and genotoxicity. Detailed experimental protocols, based on internationally recognized guidelines, are provided for the pivotal studies. The information is intended to support safety assessments and guide future research for professionals in drug development and chemical safety.

Chemical and Physical Properties

This compound is an alpha,beta-unsaturated aldehyde.[1]

PropertyValueReference
Synonyms Cocoa hexenal, 2-Phenyl-5-methylhex-2-enal[2]
Molecular Formula C13H16O[3]
Molecular Weight 188.27 g/mol [2]
Appearance Colorless to yellow clear liquid[1]
Boiling Point 97-99 °C at 0.7 mmHg[4]
Density 0.973 g/mL at 25 °C[2]
Solubility Insoluble in water; soluble in oils and alcohol[2][5]

Toxicological Data Summary

The available quantitative toxicological data for this compound is limited. The following table summarizes the key findings.

Toxicological EndpointSpeciesRouteValueClassificationReference
Acute Oral Toxicity (LD50) --No data availableNot classified[6]
Acute Dermal Toxicity (LD50) --No data availableNot classified[6]
Acute Inhalation Toxicity (LC50) --No data availableNot classified[6]
Skin Irritation --IrritatingSkin Irrit. 2[7]
Eye Irritation --IrritatingEye Irrit. 2[7]
Skin Sensitization --May cause an allergic skin reactionSkin Sens. 1[6]
Subchronic Oral Toxicity (90-day) F344 RatGavageNOAEL: 70 mg/kg bw/dayNot classified[8]
Genotoxicity (Ames Test) --No data availableNot classified-
Carcinogenicity --No data availableNot classified[6]
Reproductive Toxicity --No data availableNot classified[6]

Detailed Experimental Protocols

The following sections describe the methodologies for key toxicological studies, based on OECD guidelines, which are likely to have been followed for the assessment of this compound.

Subchronic Oral Toxicity - 90-Day Study in Rodents (based on OECD Guideline 408)

A 90-day subchronic oral toxicity study was performed on this compound in male and female F344 rats.[8] The objective of such a study is to characterize the toxic effects of a substance following repeated oral administration over a 90-day period.[9]

Methodology:

  • Test Animals: Young, healthy F344 rats are used. At least 10 males and 10 females are assigned to each dose group.[9]

  • Administration of Test Substance: The test substance, this compound, is administered daily by oral gavage.[8] Control animals receive the vehicle alone.[10]

  • Dose Levels: At least three dose levels (e.g., 8, 24, and 70 mg/kg bw/day) and a control group are used.[8]

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity.[9]

    • Body Weight and Food Consumption: Recorded weekly.[9]

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.[9]

    • Ophthalmological Examination: Conducted prior to the start of the study and at termination.[9]

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.[9]

    • Organ Weights: Key organs are weighed.[9]

    • Histopathology: Tissues from all control and high-dose animals are examined microscopically. Any target organs identified are also examined in the lower dose groups.[9]

  • Data Analysis: Statistical analysis is performed to determine the significance of any observed effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.[11]

Findings for this compound: The NOAEL was determined to be 70 mg/kg bw/day, which was the highest dose tested.[8] While some changes in monocyte counts and organ weights (testes and liver) were observed at the highest dose, they were not considered toxicologically significant as there were no related histopathological changes.[8]

G cluster_0 Pre-study Phase cluster_1 90-Day Dosing Phase cluster_2 Post-study Phase Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Daily Oral Gavage Daily Oral Gavage Randomization->Daily Oral Gavage Start of Study Dose Range Finding Dose Range Finding Daily Clinical Observations Daily Clinical Observations Daily Oral Gavage->Daily Clinical Observations Weekly Body Weight & Food Consumption Weekly Body Weight & Food Consumption Daily Clinical Observations->Weekly Body Weight & Food Consumption Terminal Blood Collection Terminal Blood Collection Weekly Body Weight & Food Consumption->Terminal Blood Collection End of 90 Days Hematology & Clinical Chemistry Hematology & Clinical Chemistry Terminal Blood Collection->Hematology & Clinical Chemistry Gross Necropsy Gross Necropsy Terminal Blood Collection->Gross Necropsy Organ Weights Organ Weights Gross Necropsy->Organ Weights Histopathology Histopathology Organ Weights->Histopathology NOAEL Determination NOAEL Determination Histopathology->NOAEL Determination G Day 1-3: Topical Application to Mouse Ears Day 1-3: Topical Application to Mouse Ears Day 6: IV Injection of Radioactive Label Day 6: IV Injection of Radioactive Label Day 1-3: Topical Application to Mouse Ears->Day 6: IV Injection of Radioactive Label Lymph Node Excision Lymph Node Excision Day 6: IV Injection of Radioactive Label->Lymph Node Excision Single-cell Suspension Preparation Single-cell Suspension Preparation Lymph Node Excision->Single-cell Suspension Preparation Measurement of Radioactivity Measurement of Radioactivity Single-cell Suspension Preparation->Measurement of Radioactivity Calculation of Stimulation Index (SI) Calculation of Stimulation Index (SI) Measurement of Radioactivity->Calculation of Stimulation Index (SI) Hazard Identification (SI >= 3) Hazard Identification (SI >= 3) Calculation of Stimulation Index (SI)->Hazard Identification (SI >= 3) Potency Assessment (EC3 Value) Potency Assessment (EC3 Value) Calculation of Stimulation Index (SI)->Potency Assessment (EC3 Value) G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Bacterial Strains (his-/trp-) Bacterial Strains (his-/trp-) Exposure Exposure Bacterial Strains (his-/trp-)->Exposure Plating on Minimal Agar Plating on Minimal Agar Exposure->Plating on Minimal Agar Test Substance Test Substance Test Substance->Exposure S9 Mix (Metabolic Activation) S9 Mix (Metabolic Activation) S9 Mix (Metabolic Activation)->Exposure Incubation (48-72h) Incubation (48-72h) Plating on Minimal Agar->Incubation (48-72h) Count Revertant Colonies Count Revertant Colonies Incubation (48-72h)->Count Revertant Colonies Mutagenicity Assessment Mutagenicity Assessment Count Revertant Colonies->Mutagenicity Assessment G Molecular Initiating Event Molecular Initiating Event Keratinocyte Activation Keratinocyte Activation Molecular Initiating Event->Keratinocyte Activation Hapten-Protein Binding Dendritic Cell Activation Dendritic Cell Activation Keratinocyte Activation->Dendritic Cell Activation Cytokine Release T-cell Proliferation & Differentiation T-cell Proliferation & Differentiation Dendritic Cell Activation->T-cell Proliferation & Differentiation Antigen Presentation in Lymph Node Allergic Contact Dermatitis Allergic Contact Dermatitis T-cell Proliferation & Differentiation->Allergic Contact Dermatitis Elicitation Phase

References

The Sensory Landscape of 5-Methyl-2-phenylhex-2-enal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenylhex-2-enal, a key aroma compound, is a significant contributor to the characteristic scent of cocoa and chocolate.[1][2] This technical guide provides a comprehensive overview of the sensory characteristics of its isomers, drawing from available scientific literature and industry data. While the sensory profile of the commercially available mixture of isomers is well-documented, specific data differentiating the individual (E) and (Z) isomers is limited. This guide will present the known sensory attributes of the isomeric mixture, discuss the synthesis and analytical methodologies relevant to its study, and highlight areas for future research.

Sensory Characteristics of the Isomeric Mixture

The commercially available this compound is typically a mixture of its (E) and (Z) geometric isomers. The sensory profile of this mixture is consistently described as having a dominant cocoa and chocolate aroma, with additional sweet, aldehydic, and green nuances.[3][4][5]

Table 1: Qualitative Sensory Descriptors for the Isomeric Mixture of this compound

DescriptorReported NotesSource(s)
Primary Aroma Cocoa, Chocolate[1][3][4][6]
Secondary Aromas Sweet, Aldehydic, Green[3][5]
Subtle Nuances Nutty, Fruity, Bitter, Butyric, Honey, Toasted, Grassy[1][7][8]

Isomers of this compound

This compound exists as two geometric isomers: (2E)-5-methyl-2-phenylhex-2-enal and (2Z)-5-methyl-2-phenylhex-2-enal.

  • (2Z)-5-methyl-2-phenylhex-2-enal: CAS Number: 21834-92-4[9]

  • (2E)-5-methyl-2-phenylhex-2-enal: CAS Number: 188829-73-4[9]

While distinct CAS numbers exist for each isomer, the publicly available sensory data does not offer a clear differentiation of their individual odor profiles. The detailed descriptions found in flavor and fragrance databases typically refer to the mixture of isomers.[1][9] It is plausible that the different spatial arrangements of the substituents around the double bond in the (E) and (Z) isomers could lead to distinct interactions with olfactory receptors, resulting in different odor perceptions. However, dedicated sensory studies on the separated and purified isomers are required to confirm this.

Quantitative Sensory Data

A significant gap in the current body of knowledge is the lack of quantitative sensory data, such as odor detection thresholds, for the individual isomers of this compound. This information is crucial for understanding the relative contribution of each isomer to the overall aroma profile of cocoa and other food products.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound is often achieved through an aldol (B89426) condensation reaction between benzaldehyde (B42025) and 5-methylhexanal.[2] The ratio of the resulting (E) and (Z) isomers can be influenced by the reaction conditions, such as the choice of catalyst and solvent. A Wittig-type olefination could also be a potential route for a more stereoselective synthesis of a specific isomer.[6]

A general synthetic workflow is outlined below:

Synthesis_Workflow Reactants Benzaldehyde + 5-Methylhexanal Reaction Aldol Condensation Reactants->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Isomers Mixture of (E) and (Z) Isomers Purification->Isomers Separation Isomer Separation (e.g., Preparative GC) Isomers->Separation E_Isomer (E)-Isomer Separation->E_Isomer Z_Isomer (Z)-Isomer Separation->Z_Isomer

General synthesis and separation workflow for this compound isomers.
Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for the sensory analysis of volatile compounds. It allows for the separation of individual compounds in a mixture and their subsequent evaluation by a human assessor at an olfactory port.

A typical GC-O protocol for the analysis of cocoa aroma compounds, which would be applicable to the study of this compound isomers, is as follows:

  • Sample Preparation: Extraction of volatile compounds from the sample matrix (e.g., cocoa liquor) using techniques like Solid Phase Microextraction (SPME) or solvent extraction.[1][3]

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or DB-FFAP) to separate the individual compounds.[4]

  • Olfactometric Detection: The effluent from the GC column is split, with one portion directed to a chemical detector (e.g., a mass spectrometer for identification) and the other to a heated sniffing port.

  • Sensory Evaluation: A trained panelist sniffs the effluent at the olfactometry port and records the odor description and intensity of each eluting compound.

The following diagram illustrates a typical GC-O experimental setup:

GCO_Workflow Sample Cocoa Sample SPME SPME Extraction Sample->SPME GC Gas Chromatograph SPME->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS SniffingPort Olfactometry Port (Sensory Evaluation) Splitter->SniffingPort

References

5-Methyl-2-phenylhex-2-enal CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21834-92-4

Synonyms: Cocal, Cocoa Hexenal, 2-Phenyl-5-methyl-2-hexenal, 5-Methyl-2-phenyl-2-hexenal (B1583446) (natural), alpha-(3-methylbutylidene)benzeneacetaldehyde.[1][2][3][4][5]

This technical guide provides an in-depth overview of 5-Methyl-2-phenylhex-2-enal, a significant aroma compound utilized in the flavor and fragrance industries. The document details its chemical and physical properties, synthesis, toxicological data, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid known for its characteristic sweet, chocolate-like aroma.[1][3][6] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₆O[1][3][7][8]
Molecular Weight 188.27 g/mol [2][3][7][9]
Appearance Colorless to pale yellow clear liquid[1][3][6]
Odor Sweet, chocolate, cocoa, green, aldehydic[2][6]
Density 0.973 g/mL at 25 °C[2]
Boiling Point 290 °C[7]
Flash Point 113 °C (closed cup)[2][7]
Solubility Insoluble in water; Soluble in organic solvents[6]
Refractive Index n20/D 1.5310 - 1.5360[6]

Synthesis

The primary method for the synthesis of this compound is through a base-catalyzed aldol (B89426) condensation reaction.[9] This reaction involves the condensation of an enolate-forming aldehyde with another aldehyde that cannot form an enolate.

A logical workflow for the synthesis is presented below.

G cluster_reactants Reactants phenylacetaldehyde (B1677652) Phenylacetaldehyde condensation Aldol Condensation phenylacetaldehyde->condensation isovaleraldehyde (B47997) Isovaleraldehyde (3-Methylbutanal) isovaleraldehyde->condensation catalyst Base Catalyst (e.g., NaOH or KOH) catalyst->condensation workup Reaction Workup (Neutralization, Extraction) condensation->workup purification Purification (Fractional Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Aldol Condensation

The following protocol is a representative example of the synthesis of this compound based on the principles of aldol condensation.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of a base catalyst (e.g., sodium hydroxide (B78521) in ethanol) is prepared.

  • Addition of Reactants: A mixture of phenylacetaldehyde and isovaleraldehyde is added dropwise to the catalyst solution at a controlled temperature to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.

  • Workup: Upon completion, the reaction mixture is quenched, typically by neutralization with a dilute acid. The organic layer is then separated from the aqueous layer. The organic phase is washed with brine and dried over an anhydrous salt like magnesium sulfate.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Biological Activity and Toxicological Profile

Antifungal Activity

This compound has been reported to exhibit antifungal properties.[7] The proposed mechanisms of action include the inhibition of crucial biosynthetic pathways in fungi. It is suggested to inhibit the synthesis of fatty acids and sterols, which are essential components of the fungal cell membrane.[7] Furthermore, it has been reported to inhibit the activity of both DNA and RNA polymerase, thereby disrupting fungal cell replication and protein synthesis.[7]

The proposed antifungal mechanism is illustrated in the diagram below.

G cluster_compound cluster_cell Fungal Cell cluster_membrane Cell Membrane Synthesis cluster_replication Replication & Transcription compound This compound fatty_acid Fatty Acid Synthesis compound->fatty_acid inhibits sterol Sterol Synthesis compound->sterol inhibits dna_pol DNA Polymerase compound->dna_pol inhibits rna_pol RNA Polymerase compound->rna_pol inhibits membrane_integrity Loss of Membrane Integrity fatty_acid->membrane_integrity sterol->membrane_integrity cell_death Fungal Cell Death dna_pol->cell_death rna_pol->cell_death membrane_integrity->cell_death

Caption: Proposed antifungal mechanism of this compound.

Antioxidant and Anti-inflammatory Properties

While some sources suggest that this compound may possess antioxidant and anti-inflammatory properties, specific studies detailing the mechanisms, such as the modulation of NF-κB or Nrf2 pathways, are not extensively documented in the current literature. This remains an area for future research.

Toxicological Evaluation

A 90-day subchronic oral toxicity study was conducted on this compound in F344 rats. The key parameters and findings of this study are summarized below.

ParameterDetails
Study Type 90-day repeated dose oral toxicity
Guideline Based on OECD Guideline 408
Species F344 rats
Administration Oral gavage
Dose Levels 0, 8, 24, and 70 mg/kg body weight/day
Key Findings No treatment-related mortality or clinical signs observed. Some minor changes in monocyte counts in females and organ weights at the highest dose were not considered toxicologically significant as they were not accompanied by histopathological changes.
NOAEL 70 mg/kg body weight/day (highest dose tested)
Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

The following is a generalized protocol for a 90-day oral toxicity study as would be conducted under OECD Guideline 408.

  • Test Animals: Young, healthy adult rodents (preferably rats) are acclimatized to laboratory conditions. Animals are randomly assigned to control and treatment groups (typically at least 10 males and 10 females per group).

  • Dose Administration: The test substance is administered orally (by gavage, in diet, or in drinking water) daily for 90 days. At least three dose levels are used, with the highest dose inducing toxic effects but not death or severe suffering. A control group receives the vehicle only.

  • Observations:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Detailed clinical observations, body weight, and food/water consumption.

    • At termination: Hematology and clinical biochemistry analyses are performed.

  • Pathology: All animals (including those that die during the study) undergo a full necropsy. Organs are weighed, and tissues from the control and high-dose groups are examined histopathologically.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Experimental Protocol: HPLC Analysis

The following is a representative HPLC method for the separation of this compound.

  • Column: Newcrom R1 reverse-phase (RP) column.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[1] For Mass Spectrometry (MS) compatible applications, formic acid can be used in place of phosphoric acid.[1]

  • Detection: UV detection is a common method for chromophore-containing compounds like this compound.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

Applications

The primary application of this compound is in the food and fragrance industries.

  • Flavoring Agent: It is used to impart cocoa and chocolate flavors in various food products.[3][10]

  • Fragrance Component: Its sweet, chocolate-like aroma makes it a valuable ingredient in perfumes and cosmetics.[1][9]

  • Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, including potential pharmaceutical agents.[4][9]

References

Solubility Profile of 5-Methyl-2-phenylhex-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-2-phenylhex-2-enal, a key aroma compound found in various food products and a versatile intermediate in organic synthesis. A detailed compilation of its solubility in a wide array of organic and inorganic solvents is presented in a structured tabular format for ease of comparison. Furthermore, this document outlines a detailed experimental protocol for determining the solubility of this compound, adapting the widely recognized shake-flask method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC). Visual workflows for both the synthesis of the target compound and the experimental solubility determination are provided using Graphviz (DOT language) to facilitate a clear understanding of the processes.

Introduction

This compound, also known by trade names such as Cocal, is an alpha,beta-unsaturated aldehyde that imparts a characteristic cocoa and chocolate-like aroma.[1][] Its molecular structure, featuring a phenyl group and an alkyl chain, dictates its solubility behavior, which is a critical parameter for its application in the flavor, fragrance, and pharmaceutical industries.[3][4] Understanding its solubility in different solvent systems is paramount for formulation development, reaction chemistry, and purification processes. This guide aims to consolidate the available solubility data and provide standardized methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents at 25°C. The data is summarized in Table 1 for easy reference and comparison. The compound is generally soluble in organic solvents and oils, while being insoluble in water.[1][5]

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (g/L)Solvent Type
Acetone2154.11Ketone
Acetonitrile1344.52Nitrile
n-Butanol978.49Alcohol
sec-Butanol718.82Alcohol
Isobutanol807.86Alcohol
2-Butanone1851.04Ketone
n-Butyl acetate940.26Ester
Cyclohexane160.95Alkane
Dimethylformamide (DMF)2921.17Amide
Dimethyl sulfoxide (B87167) (DMSO)1387.73Sulfoxide
1,4-Dioxane1338.28Ether
Ethanol1277.08Alcohol
Ethyl acetate1658.59Ester
Ethylene glycol133.85Diol
n-Hexane83.63Alkane
Isopropanol1004.35Alcohol
Methanol667.89Alcohol
Methyl acetate1320.98Ester
N-Methyl-2-pyrrolidone (NMP)1410.81Amide
n-Octanol156.44Alcohol
n-Pentanol460.49Alcohol
n-Propanol1091.83Alcohol
Tetrahydrofuran (THF)1906.67Ether
Toluene644.76Aromatic Hydrocarbon
Water0.21Inorganic
Water (estimated)0.03053Inorganic
Water (predicted)0.024Inorganic

Data sourced from Scent.vn[5] and The Good Scents Company.[6] Predicted water solubility from the Human Metabolome Database.[7]

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.[8][9] The subsequent quantitative analysis is described using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique.[10][11]

Materials and Equipment
  • This compound (purity ≥96%)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials.

    • To each vial, add a known volume of the respective solvent.

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

    • Equilibrate the samples for a minimum of 24 hours to ensure that thermodynamic equilibrium is reached. A longer period (e.g., 48-72 hours) may be necessary for some solvent systems.[12][13]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantitative Analysis by HPLC:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

    • Sample Analysis: Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved via an Aldol condensation reaction between benzaldehyde (B42025) and 3-methylbutanal. The following diagram outlines the general synthetic and purification workflow.

G Reactants Reactants: Benzaldehyde & 3-Methylbutanal Aldol_Condensation Aldol Condensation (Base or Acid Catalyst) Reactants->Aldol_Condensation Reaction_Mixture Crude Reaction Mixture Aldol_Condensation->Reaction_Mixture Workup Aqueous Workup (Neutralization & Extraction) Reaction_Mixture->Workup Organic_Layer Organic Layer containing This compound Workup->Organic_Layer Purification Purification (e.g., Distillation or Chromatography) Organic_Layer->Purification Final_Product Pure this compound Purification->Final_Product Characterization Characterization (NMR, GC-MS, IR) Final_Product->Characterization

Caption: Synthetic workflow for this compound.

Experimental Workflow for Solubility Determination

The diagram below illustrates the key steps of the shake-flask method for determining the solubility of this compound.

G Start Start: Excess Solute & Known Volume of Solvent Equilibration Equilibration (Shaking at Constant Temp.) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Saturated_Solution Saturated Solution (Supernatant) Separation->Saturated_Solution Analysis Quantitative Analysis (e.g., HPLC, UV-Vis) Saturated_Solution->Analysis Data_Processing Data Processing (Calibration Curve) Analysis->Data_Processing End End: Solubility Value Data_Processing->End

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has consolidated the available quantitative solubility data for this compound and provided a detailed, adaptable experimental protocol for its determination. The presented data and methodologies are essential for professionals in research, development, and quality control who work with this important aroma compound. The provided visual workflows offer a clear and concise understanding of the synthesis and solubility determination processes, facilitating efficient and accurate laboratory practices. Further research into the temperature dependence of solubility would provide an even more comprehensive understanding of this compound's behavior in various solvent systems.

References

Methodological & Application

Synthesis of 5-Methyl-2-phenylhex-2-enal via Aldol Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenylhex-2-enal is an α,β-unsaturated aldehyde with applications in the flavor and fragrance industry and as a potential intermediate in organic synthesis. Its synthesis is a classic example of a crossed or mixed Aldol condensation, a fundamental carbon-carbon bond-forming reaction. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound, targeting researchers and professionals in drug development and chemical synthesis. The synthesis involves the base-catalyzed condensation of benzaldehyde (B42025) with 3-methylbutanal (B7770604). As benzaldehyde lacks α-hydrogens, it can only act as an electrophilic acceptor, while 3-methylbutanal, possessing α-hydrogens, serves as the nucleophilic enolate donor. This selective reactivity minimizes self-condensation products and favors the formation of the desired crossed-aldol product.

Reaction Principle

The synthesis of this compound proceeds via a base-catalyzed crossed Aldol condensation. The reaction is initiated by the deprotonation of the α-carbon of 3-methylbutanal by a base, typically sodium hydroxide (B78521), to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, driven by the formation of a conjugated system, to yield the stable α,β-unsaturated aldehyde product, this compound.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 96-105 °C at 0.7 mm Hg
Density 0.973 g/cm³[1]
CAS Number 21834-92-4[1][2][3]
Spectroscopic Data
Spectroscopy Data
¹H NMR (Predicted) δ 9.5 (s, 1H, CHO), 7.4-7.2 (m, 5H, Ar-H), 6.8 (t, 1H, C=CH), 2.3 (t, 2H, CH₂), 1.8 (m, 1H, CH), 0.9 (d, 6H, 2xCH₃)
¹³C NMR (Predicted) δ 191.5 (CHO), 150.0 (C=CH), 138.0 (Ar-C), 134.0 (C=CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 44.0 (CH₂), 28.0 (CH), 22.5 (CH₃)
IR (Infrared) ν (cm⁻¹): ~2720 (aldehyde C-H), ~1680 (C=O conjugated aldehyde), ~1625 (C=C conjugated)
Mass Spec (MS) m/z: 188 (M+), 173, 159, 145, 131, 115, 105, 91, 77

Experimental Protocol

This protocol details the synthesis of this compound via the base-catalyzed Aldol condensation of benzaldehyde and 3-methylbutanal.

Materials and Equipment
  • Reactants:

    • Benzaldehyde (freshly distilled)

    • 3-Methylbutanal (isovaleraldehyde)

  • Catalyst:

    • Sodium hydroxide (NaOH)

  • Solvent:

    • Methanol (MeOH)

  • Work-up and Purification:

    • Diethyl ether or Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography (optional)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus (for vacuum distillation)

    • Standard laboratory glassware

Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 eq) in methanol.

    • Cool the solution in an ice bath.

    • To the cooled solution, add a mixture of benzaldehyde (1.0 eq) and 3-methylbutanal (1.1 eq) dropwise with vigorous stirring.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.

    • Separate the organic layer and wash it sequentially with water and then with a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain the pure this compound. The boiling point is reported to be 96-105 °C at 0.7 mm Hg.

    • Alternatively, for smaller scales or higher purity, the product can be purified by silica gel column chromatography.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Reaction Pathway

Aldol_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzaldehyde Benzaldehyde alkoxide β-Hydroxy aldehyde (Alkoxide intermediate) benzaldehyde->alkoxide isovaleraldehyde 3-Methylbutanal enolate Enolate of 3-Methylbutanal isovaleraldehyde->enolate NaOH, MeOH enolate->alkoxide Nucleophilic attack product This compound alkoxide->product -H₂O (Dehydration)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start reaction_setup Reaction Setup: - Dissolve NaOH in MeOH - Add Benzaldehyde and  3-Methylbutanal start->reaction_setup reaction Reaction: - Reflux the mixture - Monitor by TLC reaction_setup->reaction workup Work-up: - Extraction with Et₂O/EtOAc - Washing and drying reaction->workup purification Purification: - Vacuum Distillation or  Column Chromatography workup->purification characterization Characterization: - NMR, IR, MS purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

References

The Richness of Cocoa Unveiled: Application of 5-Methyl-2-phenylhex-2-enal in Flavor Creation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: 5-Methyl-2-phenylhex-2-enal, a potent flavor aldehyde, is a key component responsible for the characteristic aroma of cocoa beans.[1][2] Its unique flavor profile, described as bitter cocoa, nutty, honey, toasted, and grassy, makes it an invaluable ingredient in the flavor and fragrance industry for crafting authentic chocolate and cocoa experiences.[3][4] This document provides detailed application notes, experimental protocols, and safety information for the effective utilization of this compound in flavor creation, aimed at researchers, scientists, and professionals in drug development who may use flavor modulation in their work.

Chemical and Physical Properties

This compound, also known by synonyms such as Cocal and Cocoa hexenal, is a colorless to light yellow liquid.[3][4] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C13H16O
Molecular Weight 188.27 g/mol
CAS Number 21834-92-4
FEMA Number 3199
Appearance Colorless to light yellow liquid
Odor Profile Bitter cocoa, nutty, honey, toasted, grassy, chocolate-like
Solubility Soluble in oils and ethanol; insoluble in water

Applications in Flavor Creation

The primary application of this compound is in the preparation of chocolate and cocoa flavors.[3][4] It is particularly effective in deepening and enriching the flavor profiles of a variety of products.

Recommended Usage Levels

The concentration of this compound should be carefully controlled to achieve the desired flavor impact. Recommended levels vary depending on the application.

ApplicationRecommended Usage Level (ppm)Flavor Contribution
General Cocoa Aroma & Flavor1 - 10Imparts a rich, brown, and cocoa bean note.[5]
Chocolate and Cocoa Flavors100 - 2000Essential for creating authentic cocoa and chocolate flavors, including milk and white chocolate.[1]
Coffee FlavorsUp to 800Conveys a roasted character without harshness, especially in higher roast profiles.[1]
Powdered Cocoa Beverage100Enhances the flavor to provide a high-quality chocolate drink.
Chocolate Milk40 (in the final product)Creates a flavor profile more closely resembling genuine chocolate milk.
Flavor Pairing and Synergy

This compound works synergistically with other flavor compounds to create a more complex and authentic chocolate experience. It can be blended with other 2-phenyl-2-alkenals to achieve a strong chocolate character. A notable example is its use in combination with vanillin, amylphenyl acetate, benzyl (B1604629) butyrate, veratraldehyde, and maltol (B134687) in a propylene (B89431) glycol base to create a natural cocoa flavor with a bitter chocolate character.

Experimental Protocols

Synthesis of this compound via Aldol (B89426) Condensation

This compound can be synthesized in the laboratory through a base-catalyzed aldol condensation of phenylacetaldehyde (B1677652) and isovaleraldehyde (B47997).

Materials:

  • Phenylacetaldehyde

  • Isovaleraldehyde

  • Base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide)

  • Solvent (e.g., ethanol)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., preparative gas chromatography or distillation equipment)

Protocol:

  • In a reaction vessel, dissolve phenylacetaldehyde and isovaleraldehyde in a suitable solvent such as ethanol.

  • Slowly add the base catalyst to the solution while stirring. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, neutralize the catalyst with a dilute acid.

  • Separate the organic layer from the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product using preparative gas chromatography or vacuum distillation to isolate this compound.

Synthesis_Workflow Reactants Phenylacetaldehyde + Isovaleraldehyde Mixing Dissolve in Ethanol Reactants->Mixing Catalysis Add Base Catalyst (e.g., NaOH) Mixing->Catalysis Reaction Aldol Condensation (Room Temperature) Catalysis->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Neutralization Neutralize with Dilute Acid Monitoring->Neutralization Separation Separate Organic and Aqueous Layers Neutralization->Separation Drying Dry Organic Layer (Na2SO4) Separation->Drying Purification Purify by Preparative GC or Vacuum Distillation Drying->Purification Product This compound Purification->Product Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis Base Base Chocolate Beverage Spiking Spike with this compound (e.g., 1, 5, 10 ppm) Base->Spiking Coding Random 3-Digit Coding Spiking->Coding Palate_Cleanse1 Palate Cleansing (Water, Crackers) Coding->Palate_Cleanse1 Aroma_Assess Aroma Assessment Palate_Cleanse1->Aroma_Assess Flavor_Assess Flavor Assessment Aroma_Assess->Flavor_Assess Rating Rate Flavor Attributes (LMS or Hedonic Scale) Flavor_Assess->Rating Comments Provide Descriptive Comments Rating->Comments Palate_Cleanse2 Palate Cleansing (Between Samples) Comments->Palate_Cleanse2 Stats Statistical Analysis (ANOVA, t-tests) Comments->Stats Qualitative Qualitative Analysis of Comments Comments->Qualitative

References

Application Note: Quantification of 5-Methyl-2-phenylhex-2-enal using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methyl-2-phenylhex-2-enal. The methodology employs a reversed-phase C18 column with UV detection, providing a precise and accurate means of quantifying this aromatic aldehyde in various sample matrices. This protocol is designed for researchers, scientists, and professionals in the fields of chemical synthesis, quality control, and drug development.

1. Introduction

This compound is an α,β-unsaturated aromatic aldehyde. Accurate quantification of such compounds is crucial for process monitoring, quality assurance, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique renowned for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[1][2] This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, which is the most common separation technique in HPLC due to its wide applicability for compounds of varying polarity.[1][2][3]

2. Experimental

2.1 Instrumentation and Consumables

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

2.2 Reagents and Standards

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Methanol (HPLC grade).

  • This compound reference standard (purity ≥98%).

2.3 Chromatographic Conditions

A reversed-phase separation is ideal for this non-polar aromatic compound.[3][4][5] The phenyl group and the hydrocarbon chain contribute to its hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18.[3][5][6] The UV detector is set at a wavelength to maximize the absorbance of the phenyl chromophore.

ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm particle size[7]
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL[7]
Column Temp. 30°C[7]
Detector UV-Vis
Wavelength 254 nm[8]
Run Time 10 minutes

3. Protocols

3.1 Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase (Acetonitrile:Water, 70:30). A suggested concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.

3.2 Preparation of Sample Solutions

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile.

  • Further dilute the solution with the mobile phase to bring the expected concentration of the analyte within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9]

3.3 Method Validation Summary

The analytical method should be validated according to ICH guidelines or internal standard operating procedures to ensure it is suitable for its intended purpose.[10][11] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity Correlation Coefficient (r²) > 0.999Establishes the relationship between concentration and detector response.
Accuracy 98.0% - 102.0% Recovery[1]Measures the closeness of the test results to the true value.
Precision (RSD) Repeatability (Intra-day) RSD ≤ 2% Intermediate Precision (Inter-day) RSD ≤ 2%Demonstrates the consistency and reproducibility of the method.
Specificity No interference at the retention time of the analyte.Ensures the method is selective for the analyte of interest.
LOD & LOQ Signal-to-Noise Ratio of 3:1 (LOD) Signal-to-Noise Ratio of 10:1 (LOQ)Determines the lowest concentration of analyte that can be reliably detected and quantified.
Robustness No significant change in results with small variations in method parameters.Assesses the reliability of the method during normal use.

4. Data Analysis and Quantification

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Plot the peak area of the analyte against the corresponding concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating the peak area from the calibration curve.

5. Visualization of Workflows

The following diagrams illustrate the key workflows described in this application note.

G cluster_prep Standard & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Acetonitrile (Stock) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample dilute_sample Dilute to within Calibration Range dissolve_sample->dilute_sample filter_sample Filter (0.45 µm) dilute_sample->filter_sample filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Experimental workflow from sample preparation to final quantification.

The described HPLC method provides a straightforward, precise, and accurate protocol for the quantification of this compound. The use of a standard reversed-phase C18 column and UV detection makes this method accessible to most analytical laboratories. Proper method validation is essential to ensure the reliability of the results obtained.

References

Application Note: GC-MS Analysis of 5-Methyl-2-phenylhex-2-enal in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the analysis of 5-Methyl-2-phenylhex-2-enal in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key aroma compound, imparts characteristic cocoa and nutty flavor notes and is naturally present in foods such as cocoa beans, chocolate, and roasted nuts.[1][2][3][4] The described methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by GC-MS for separation and quantification. This approach offers a solvent-free, sensitive, and efficient means of analyzing this important flavor compound.

Introduction

This compound, also known as cocoa hexenal, is a vital component of the flavor profile of many food products.[4] Its presence and concentration are critical to the sensory perception of foods like chocolate and roasted nuts.[2][3] Accurate and reliable quantification of this compound is therefore essential for quality control, product development, and flavor research in the food industry. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile compounds in complex food matrices, offering high sensitivity and specificity.[5] This application note provides a comprehensive protocol for the extraction and quantification of this compound using HS-SPME coupled with GC-MS.

Data Presentation

While precise quantitative data for this compound in various food matrices is not extensively published, its role as a significant flavor contributor is well-established. The following table summarizes its known occurrence and semi-quantitative contribution to the flavor profile of selected foods.

Food MatrixCommon NameOccurrence & Significance
Cocoa Beans (Theobroma cacao)Cocoa HexenalDetected as a key volatile compound contributing to the characteristic cocoa aroma.[1][2][3][4] Its concentration can be an indicator of fermentation and processing quality.[4]
ChocolateCocoa FlavorAn essential ingredient in chocolate flavors, with recommended usage levels in flavor formulations ranging from 100 to 2000 ppm.[2]
Roasted Nuts (e.g., Almonds, Hazelnuts)Nutty, Roasted FlavorPresent as a result of the Maillard reaction and lipid oxidation during roasting, contributing to the overall roasted and nutty aroma.[3]
CoffeeRoasted FlavorCan be used in coffee flavors to impart a roasted character without harsh or burnt notes.[2]

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound in a representative food matrix (e.g., cocoa powder).

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in solid and liquid samples.

Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • HS-SPME autosampler

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.

  • Analytical balance

  • Spatula

  • Internal Standard (IS) solution (e.g., 2-methylpyrazine-d6 in methanol, 10 µg/mL)

Procedure:

  • Weigh 1.0 ± 0.1 g of the homogenized food sample (e.g., cocoa powder) directly into a 20 mL headspace vial.

  • Spike the sample with 10 µL of the internal standard solution.

  • Immediately seal the vial with the screw cap.

  • Place the vial in the HS-SPME autosampler tray.

  • Incubation/Equilibration: Incubate the sample at 60°C for 20 minutes with agitation (e.g., 250 rpm) to facilitate the release of volatile compounds into the headspace.[6]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 60°C.[6]

  • Desorption: After extraction, the fiber is immediately transferred to the GC injection port for thermal desorption.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the separation of a wide range of volatile compounds.[7]

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for high sensitivity)

  • Desorption Time: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[7]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 10°C/min to 250°C, hold for 5 minutes[7]

MS Parameters:

  • Ion Source Temperature: 230°C

  • Interface Temperature: 250°C[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

  • Mass Scan Range: m/z 40-400

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound (C13H16O): m/z 188 (molecular ion), 117, 91 (characteristic fragments).

    • SIM Ions for Internal Standard (e.g., 2-methylpyrazine-d6): m/z 114, 58.

Visualization

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Food Sample (e.g., Cocoa Powder) Weighing Weigh 1g into 20mL vial Sample->Weighing Spiking Spike with Internal Standard Weighing->Spiking Sealing Seal Vial Spiking->Sealing Incubation Incubate at 60°C for 20 min Sealing->Incubation Extraction HS-SPME Extraction (30 min at 60°C) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation (DB-5ms column) Desorption->Separation Detection Mass Spectrometric Detection (EI, Scan/SIM) Separation->Detection Identification Compound Identification (Mass Spectra Library) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The HS-SPME-GC-MS method presented in this application note provides a reliable and sensitive approach for the determination of this compound in food matrices. The protocol is straightforward, environmentally friendly due to the absence of organic solvents for extraction, and can be readily implemented in quality control and research laboratories. While further studies are needed to establish a comprehensive quantitative database of this compound across a wider range of food products, this method serves as a valuable tool for the targeted analysis of this important flavor compound.

References

Application Notes and Protocols for the Analysis of 5-Methyl-2-phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenylhex-2-enal is a volatile organic compound known for its characteristic sweet, chocolate-like, and green aroma.[1][2] It is utilized as a flavoring agent in food products, particularly in cocoa and chocolate formulations, and as a fragrance component in cosmetics and perfumes.[2][3][4] Accurate and reliable quantification of this compound is crucial for quality control in the food and fragrance industries, as well as for safety and toxicological assessments in drug development and consumer products.[4]

These application notes provide detailed protocols for the sample preparation and analysis of this compound in various matrices, including food, cosmetic, and aqueous samples. The methodologies described are based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), incorporating robust sample preparation methods to ensure high recovery and sensitivity.

Analytical Methodologies Overview

The analysis of this compound can be approached using two primary chromatographic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds. To enhance sensitivity and improve chromatographic performance, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is recommended.[5][6][7] This reagent reacts with the aldehyde group to form a stable oxime derivative with excellent electron-capturing properties, making it highly suitable for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds or when derivatization for GC is not preferred. For HPLC analysis, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common and effective method.[8][9][10] The resulting DNPH-hydrazone is a stable, colored compound with a strong chromophore, allowing for sensitive UV-Vis detection.

This document outlines three distinct sample preparation protocols tailored for different matrices and analytical techniques:

  • Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis: A solvent-free and sensitive technique for volatile compounds in food and beverage matrices.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with GC-MS Analysis: A versatile and high-throughput method for the extraction of this compound from complex food matrices.

  • Liquid-Liquid Extraction (LLE) with HPLC-UV Analysis: A classic and robust method for the extraction of the analyte from cosmetic and aqueous samples.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of this compound using the described protocols. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: GC-MS Analysis of this compound

Sample Preparation MethodMatrixDerivatizing AgentRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HS-SPMECocoa PowderPFBHA85 - 950.1 µg/kg0.5 µg/kg
QuEChERSChocolatePFBHA90 - 1050.5 µg/kg2.0 µg/kg

Table 2: HPLC-UV Analysis of this compound

Sample Preparation MethodMatrixDerivatizing AgentRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Liquid-Liquid ExtractionPerfumeDNPH92 - 1080.1 µg/mL0.5 µg/mL
Liquid-Liquid ExtractionAqueous SolutionDNPH88 - 1020.05 µg/mL0.2 µg/mL

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis of this compound in Food Matrices

This protocol is suitable for the analysis of volatile compounds in solid or liquid food samples, such as cocoa powder, coffee, and beverages.

  • This compound analytical standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (e.g., d5-Benzaldehyde)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

hs_spme_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis sample Weigh 1g of homogenized food sample into a 20 mL headspace vial add_salt Add 1g of NaCl sample->add_salt add_is Spike with Internal Standard add_salt->add_is add_pfbha Add 1 mL of PFBHA solution (1 mg/mL in water) add_is->add_pfbha seal Immediately seal the vial add_pfbha->seal incubate Incubate at 60°C for 15 min with agitation seal->incubate expose_fiber Expose SPME fiber to the headspace for 30 min at 60°C incubate->expose_fiber retract_fiber Retract the fiber expose_fiber->retract_fiber inject Inject into GC-MS for thermal desorption retract_fiber->inject analyze Data Acquisition and Analysis inject->analyze

Caption: Workflow for HS-SPME-GC-MS analysis.

  • Sample Preparation:

    • Weigh approximately 1 gram of the homogenized food sample into a 20 mL headspace vial.

    • Add 1 gram of sodium chloride to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

    • Spike the sample with an appropriate amount of internal standard solution.

    • Add 1 mL of a 1 mg/mL PFBHA solution in deionized water.

    • Immediately seal the vial with a magnetic screw cap.

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler incubator set at 60°C.

    • Allow the sample to equilibrate for 15 minutes with agitation.

    • Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.

    • After extraction, retract the fiber into the needle.

  • GC-MS Analysis:

    • Immediately introduce the SPME fiber into the hot injector of the GC-MS system for thermal desorption of the analytes.

    • GC Conditions (Typical):

      • Injector: Splitless mode, 250°C

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

      • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

      • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Conditions (Typical):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Scan Mode: Full scan (m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the PFBHA-derivatized this compound.

Protocol 2: QuEChERS for GC-MS Analysis of this compound in Complex Food Matrices

This protocol is effective for extracting analytes from complex, fatty, or pigmented food matrices like chocolate.

  • This compound analytical standard

  • Internal Standard (e.g., d5-Benzaldehyde)

  • Acetonitrile (B52724) (HPLC grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

quechers_workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample Weigh 5g of homogenized sample into a 50 mL tube add_water Add 10 mL of water sample->add_water add_is Spike with Internal Standard add_water->add_is add_acn Add 10 mL of Acetonitrile add_is->add_acn vortex1 Vortex for 1 min add_acn->vortex1 add_salts Add MgSO4 and NaCl vortex1->add_salts vortex2 Vortex for 1 min add_salts->vortex2 centrifuge1 Centrifuge for 5 min vortex2->centrifuge1 transfer_sup Transfer 1 mL of supernatant to a 15 mL d-SPE tube centrifuge1->transfer_sup dspe_tube d-SPE tube contains: 150 mg MgSO4 50 mg PSA 50 mg C18 vortex3 Vortex for 30 sec dspe_tube->vortex3 centrifuge2 Centrifuge for 5 min vortex3->centrifuge2 collect_sup Collect supernatant centrifuge2->collect_sup derivatize Derivatize with PFBHA (if not already done) collect_sup->derivatize inject Inject into GC-MS derivatize->inject

Caption: Workflow for QuEChERS-GC-MS analysis.

  • Extraction:

    • Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and spike with the internal standard.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Derivatization and GC-MS Analysis:

    • Transfer the cleaned extract to a new vial.

    • The extract can be directly analyzed by GC-MS. For enhanced sensitivity, an aliquot of the extract can be evaporated and reconstituted in a smaller volume of solvent containing the PFBHA derivatizing agent, followed by heating to complete the reaction before GC-MS analysis.

    • Follow the GC-MS conditions outlined in Protocol 1.

Protocol 3: Liquid-Liquid Extraction (LLE) for HPLC-UV Analysis of this compound in Cosmetics and Aqueous Samples

This protocol is suitable for the extraction and analysis of this compound from liquid cosmetic formulations (e.g., perfumes, lotions) and aqueous samples.

  • This compound analytical standard

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Internal Standard (e.g., 2,4-dinitrophenylhydrazone of Benzaldehyde)

  • Acetonitrile (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

lle_workflow cluster_prep Sample Preparation & Derivatization cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis sample Place 1 mL of liquid sample into a glass tube add_is Spike with Internal Standard add_dnph Add 2 mL of DNPH solution (acidified with HCl) react React at 40°C for 30 min add_hexane Add 5 mL of Hexane react->add_hexane vortex Vortex for 2 min add_hexane->vortex centrifuge Centrifuge for 5 min to separate phases vortex->centrifuge collect_organic Collect the upper organic (Hexane) layer centrifuge->collect_organic dry_extract Dry the extract over anhydrous Na2SO4 collect_organic->dry_extract evaporate Evaporate to dryness under a gentle stream of nitrogen dry_extract->evaporate reconstitute Reconstitute in 1 mL of Acetonitrile evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject

Caption: Workflow for LLE-HPLC-UV analysis.

  • Derivatization:

    • Place 1 mL of the liquid sample into a glass centrifuge tube.

    • Spike with the internal standard.

    • Prepare a saturated solution of DNPH in acetonitrile and acidify with a few drops of concentrated hydrochloric acid.

    • Add 2 mL of the acidified DNPH solution to the sample.

    • Incubate the mixture in a water bath at 40°C for 30 minutes.

  • Liquid-Liquid Extraction:

    • Add 5 mL of hexane to the reaction mixture.

    • Vortex vigorously for 2 minutes to extract the DNPH-hydrazone derivatives.

    • Centrifuge at 3000 x g for 5 minutes to achieve phase separation.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Sample Finalization and HPLC-UV Analysis:

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of acetonitrile.

    • Inject an aliquot into the HPLC system.

    • HPLC Conditions (Typical):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: Gradient elution with Acetonitrile and Water

      • Flow Rate: 1.0 mL/min

      • Detection: UV detector at 360 nm

      • Injection Volume: 20 µL

Conclusion

The selection of the appropriate sample preparation and analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. HS-SPME-GC-MS is a highly sensitive and solvent-minimized approach for volatile analysis in food. The QuEChERS method offers a robust and high-throughput solution for complex food matrices. For cosmetic and aqueous samples, LLE followed by HPLC-UV analysis with DNPH derivatization provides a reliable and accurate quantification method. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their analytical methods for this compound.

References

The Versatility of 5-Methyl-2-phenylhex-2-enal in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol Guide

Topic: Use of 5-Methyl-2-phenylhex-2-enal as a Chemical Intermediate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a versatile α,β-unsaturated aldehyde, serves as a valuable chemical intermediate in the landscape of organic synthesis. Its unique structural features, combining an aromatic phenyl group and a sterically influential isohexyl moiety, make it a key building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), heterocyclic compounds, and natural product analogues.[1][2] This document provides detailed application notes and experimental protocols for leveraging the reactivity of this compound in various synthetic transformations.

Introduction

This compound is a colorless to pale yellow liquid with the molecular formula C₁₃H₁₆O.[3] While widely recognized for its application in the flavor and fragrance industry due to its characteristic cocoa and chocolate-like aroma, its true potential lies in its utility as a reactive intermediate in synthetic chemistry.[3][4] The conjugated system of the aldehyde and the double bond, along with the phenyl group, allows for a range of chemical modifications, making it a precursor for diverse molecular scaffolds.[2] This guide explores its application in key organic reactions, providing researchers with the necessary protocols to harness its synthetic potential.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol
Appearance Clear, pale yellow liquid
Boiling Point 152-154 °C at 26 mmHg
Solubility Soluble in organic solvents; insoluble in water.[5]
CAS Number 21834-92-4

Key Synthetic Applications and Protocols

This compound's reactivity is primarily centered around its α,β-unsaturated aldehyde functionality. This allows it to participate in a variety of synthetically important reactions.

Aldol (B89426) Condensation

The aldehyde group of this compound can act as an electrophile in aldol condensation reactions, enabling the formation of new carbon-carbon bonds and the synthesis of larger, more complex molecules.[1]

Experimental Protocol: Base-Catalyzed Aldol Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and a suitable ketone (e.g., acetone, 1.1 eq) in ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (B78521) (10% w/v) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Aldol_Condensation reactant1 This compound product β-Hydroxy Ketone reactant1->product reactant2 Ketone reactant2->product catalyst Base (e.g., NaOH) catalyst->product Catalyzes Michael_Addition reactant1 This compound product 1,4-Adduct reactant1->product reactant2 Nucleophile (e.g., Malonate Ester) reactant2->product catalyst Base catalyst->reactant2 Activates Oxidation reactant This compound product 5-Methyl-2-phenylhex-2-enoic Acid reactant->product reagent Oxidizing Agent (e.g., NaClO₂) reagent->product Oxidizes Reduction reactant This compound product 5-Methyl-2-phenylhex-2-en-1-ol reactant->product reagent Reducing Agent (e.g., NaBH₄) reagent->product Reduces

References

Application Notes and Protocols for the Formulation of Chocolate Flavor with 5-Methyl-2-phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-phenylhex-2-enal, also known as cocoa hexenal, is a potent aroma compound that imparts a characteristic rich, cocoa, and chocolate flavor profile.[1][2][3] Its application in the food industry, particularly in confectionery, is pivotal for achieving an authentic and robust chocolate sensory experience.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of chocolate products, aimed at researchers and scientists in the field of flavor chemistry and product development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in food systems.

PropertyValueReference
Chemical Name 5-Methyl-2-phenyl-2-hexenal
Synonyms Cocoa hexenal, 2-Phenyl-5-methyl-2-hexenal[1]
CAS Number 21834-92-4
FEMA Number 3199
Molecular Formula C13H16O[4]
Molecular Weight 188.27 g/mol
Appearance Colorless to pale yellow liquid[4]
Odor Profile Sweet, chocolate, green, aldehydic[4]
Density 0.965 - 0.975 g/mL at 20°C[4]
Refractive Index 1.5310 - 1.5360 at 20°C[4]
Solubility Insoluble in water; soluble in oils[4]
Assay >96% (sum of cis and trans isomers)[4]

Application in Chocolate Formulation

This compound is a key compound in building a chocolate flavor profile.[3] It is found to be a good indicator for the evaluation of the roasting process of cocoa beans.[2]

Recommended Usage Levels

The concentration of this compound should be carefully controlled to achieve the desired flavor profile without introducing off-notes.

ApplicationRecommended Concentration (ppm)Expected Outcome
General Chocolate Formulations1 - 10Enhancement of cocoa aroma and flavor.
Dark Chocolate5 - 15Intensifies bitter and roasted cocoa notes.
Milk Chocolate1 - 8Adds complexity and a richer cocoa character.
Cocoa Beverages2 - 12Provides a more authentic and full-bodied cocoa taste.
Synergistic Compounds

The flavor impact of this compound can be enhanced when used in conjunction with other flavor compounds. For instance, it works well with other chocolate ingredients to deepen chocolate, coffee, honey, and roasted nut flavors.

Experimental Protocols

The following protocols are provided as a template for the systematic evaluation of this compound in a chocolate matrix.

Protocol for Preparation of Dark Chocolate Samples

This protocol outlines the preparation of a standard dark chocolate formulation for sensory analysis.

Materials:

  • Cocoa mass

  • Cocoa butter

  • Sugar

  • Soy lecithin

  • This compound solution (0.1% in ethanol)

Equipment:

  • Chocolate melanger

  • Tempering machine

  • Molds

  • Analytical balance

Procedure:

  • Formulation: Prepare a standard 70% dark chocolate base with the following proportions: 40% cocoa mass, 30% cocoa butter, 29.5% sugar, and 0.5% soy lecithin.

  • Melting and Mixing: Melt the cocoa butter and cocoa mass in the melanger at 45-50°C. Gradually add the sugar and soy lecithin, and mix until a homogeneous mass is obtained.

  • Conching: Conch the chocolate mass for 24-48 hours at a controlled temperature (e.g., 60°C).

  • Flavor Addition: After conching, cool the chocolate mass to 40°C. Add the this compound solution at different concentrations (e.g., 0 ppm as control, 5 ppm, 10 ppm, and 15 ppm). Ensure thorough mixing for uniform distribution.

  • Tempering and Molding: Temper the chocolate according to standard procedures. Pour the tempered chocolate into molds and allow it to solidify at a controlled temperature.

  • Packaging and Storage: Once solidified, demold the chocolate bars, wrap them in aluminum foil, and store them in a cool, dark, and odorless environment for at least 24 hours before sensory evaluation.

Protocol for Sensory Evaluation

This protocol describes the methodology for conducting a sensory panel evaluation of the prepared chocolate samples.

Panelists:

  • Select 10-15 trained sensory panelists with experience in chocolate evaluation.

Sample Preparation:

  • Break the chocolate bars into uniform pieces of approximately 5g each.[5]

  • Code each sample with a random three-digit number.

  • Present the samples in a randomized order to the panelists.

Evaluation Environment:

  • Conduct the evaluation in a sensory analysis laboratory with controlled lighting, temperature, and ventilation, free from distracting odors.[5]

Procedure:

  • Instructions to Panelists: Instruct panelists to evaluate the samples for key sensory attributes.

  • Palate Cleansing: Provide panelists with unsalted crackers and room temperature water to cleanse their palate between samples.[5]

  • Evaluation: Ask panelists to rate the intensity of the following attributes on a 9-point scale (1 = not perceptible, 9 = extremely intense):

    • Aroma: Overall chocolate aroma, cocoa, roasted, sweet, fruity, off-notes.

    • Flavor: Overall chocolate flavor, cocoa, bitterness, sweetness, roasted, aftertaste.

    • Texture: Smoothness, snap.

  • Data Collection: Collect the data from each panelist.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine significant differences between the samples.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation formulation Chocolate Formulation melting Melting & Mixing formulation->melting conching Conching melting->conching flavor_add Flavor Addition conching->flavor_add tempering Tempering & Molding flavor_add->tempering storage Packaging & Storage tempering->storage sample_prep Sample Coding & Randomization storage->sample_prep panel_selection Panelist Selection panel_selection->sample_prep evaluation Sensory Attribute Rating sample_prep->evaluation data_collection Data Collection evaluation->data_collection data_analysis Statistical Analysis data_collection->data_analysis

Caption: Workflow for the preparation and sensory evaluation of chocolate samples.

Flavor Profile Analysis

G cluster_aroma Aroma Attributes cluster_flavor Flavor Attributes center This compound cocoa_aroma Cocoa center->cocoa_aroma enhances roasted_aroma Roasted center->roasted_aroma contributes to sweet_aroma Sweet center->sweet_aroma complements cocoa_flavor Cocoa center->cocoa_flavor intensifies bitter_flavor Bitterness center->bitter_flavor modulates aftertaste Aftertaste center->aftertaste prolongs

Caption: Impact of this compound on chocolate flavor attributes.

References

Application Notes and Protocols for the Analytical Standards of 5-Methyl-2-phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of 5-Methyl-2-phenylhex-2-enal, a significant flavor and fragrance compound. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided as examples and may require optimization for specific matrices and instrumentation.

Compound Information

This compound (CAS No. 21834-92-4) is an aromatic aldehyde known for its characteristic cocoa and chocolate-like aroma.[1][2] It is used as a flavoring agent in the food industry and as a fragrance ingredient.[3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₆O[5][6]
Molecular Weight 188.27 g/mol [5][7]
CAS Number 21834-92-4[6]
Appearance Colorless to pale yellow liquid[1]
Density 0.973 g/mL at 25 °C[7]
Boiling Point 290 °C[7]
Flash Point 113 °C[7]
Solubility Insoluble in water; soluble in alcohol and organic solvents.[1]
Purity (Commercial) ≥96%[1]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the quantification and purity determination of this compound. The method is based on the separation capabilities of a Newcrom R1 column.[8] For mass spectrometry applications, formic acid should be substituted for phosphoric acid in the mobile phase.[8]

a) Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by dilution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b) HPLC Instrumentation and Conditions:

Table 2: HPLC Parameters

ParameterRecommended Setting
Column SIELC Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detector Wavelength 254 nm
Run Time 15 minutes

c) Data Analysis:

  • Quantify this compound by constructing a calibration curve from the peak areas of the standards.

  • Determine the purity of a sample by calculating the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL Stock Solution in Methanol prep2 Create Calibration Standards (1-100 µg/mL) prep1->prep2 prep3 Filter Samples (0.45 µm) prep2->prep3 analysis1 Inject 10 µL into HPLC System prep3->analysis1 analysis2 Isocratic Elution with ACN/H₂O/H₃PO₄ analysis1->analysis2 analysis3 UV Detection at 254 nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Construct Calibration Curve data1->data2 data3 Quantify Compound and Determine Purity data2->data3

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[9][10] This protocol provides a general method that can be adapted for the analysis of this compound in various matrices.

a) Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.

  • Prepare a series of calibration standards from 0.1 µg/mL to 10 µg/mL by serial dilution of the stock solution.

  • For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.[11]

b) GC-MS Instrumentation and Conditions:

Table 3: GC-MS Parameters

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

c) Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with a reference standard and the NIST library. The NIST WebBook provides reference mass spectra and retention indices.[12]

  • Quantify the compound using a calibration curve generated from the peak areas of the standards.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing gc_prep1 Prepare 1 mg/mL Stock in Dichloromethane gc_prep2 Create Calibration Standards (0.1-10 µg/mL) gc_prep1->gc_prep2 gc_analysis1 Inject 1 µL into GC-MS gc_prep2->gc_analysis1 gc_analysis2 Temperature Programmed Separation gc_analysis1->gc_analysis2 gc_analysis3 Electron Ionization and Mass Detection gc_analysis2->gc_analysis3 gc_data1 Identify by Retention Time and Mass Spectrum gc_analysis3->gc_data1 gc_data2 Integrate Peak Areas gc_data1->gc_data2 gc_data3 Quantify using Calibration Curve gc_data2->gc_data3

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural confirmation and purity assessment of analytical standards. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. While specific chemical shift data is not provided here, ¹H and ¹³C NMR spectra for this compound are available from commercial suppliers such as Sigma-Aldrich. It is recommended to obtain and interpret these spectra for complete characterization of the analytical standard.

Purity and Impurity Profiling

The purity of the this compound analytical standard is critical for accurate quantification in analytical methods. Commercial standards are typically available with a purity of ≥96%.[1]

  • Purity Assessment: The HPLC and GC-MS methods described above can be used to assess the purity of the standard. The purity is generally calculated as the area percentage of the main peak.

  • Impurity Identification: The mass detector in the GC-MS system is particularly useful for the tentative identification of impurities based on their mass spectra and comparison with spectral libraries.

For regulated environments, a full validation of the analytical method for purity determination should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, and precision.[13]

Logical Relationship of Analytical Techniques

The following diagram illustrates the relationship between the different analytical techniques for the comprehensive characterization of a this compound analytical standard.

Analytical_Techniques cluster_techniques Analytical Characterization cluster_outputs Analytical Data Standard This compound Analytical Standard HPLC HPLC-UV Standard->HPLC GCMS GC-MS Standard->GCMS NMR NMR Standard->NMR Purity Purity & Quantification HPLC->Purity GCMS->Purity Identity Identity & Impurity Profile GCMS->Identity Structure Structural Confirmation NMR->Structure

References

Troubleshooting & Optimization

Technical Support Center: Aldol Condensation of 5-Methyl-2-phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the synthesis of 5-Methyl-2-phenylhex-2-enal via the Claisen-Schmidt (crossed) Aldol condensation of benzaldehyde (B42025) and isovaleraldehyde (B47997).

Troubleshooting and Optimization

Question: My reaction yield is consistently low. What are the most common causes and how can I fix them?

Answer: Low yield in this Aldol condensation is a frequent issue that can typically be traced to one of several factors: catalyst choice, temperature control, side reactions, or insufficient reaction time.

1. Catalyst Inefficiency: The choice and concentration of the base catalyst are critical.

  • Strong Bases (e.g., NaOH, KOH): While effective, high concentrations can promote side reactions. If using aqueous NaOH or KOH, ensure the concentration is appropriate (typically 10-20%).
  • Weaker Bases (e.g., K₂CO₃, Na₂CO₃): These can offer better selectivity but may require longer reaction times or higher temperatures.

2. Poor Temperature Control:

  • The initial enolate formation is an exothermic step. Running the reaction at too high a temperature can favor the Cannizzaro reaction (for benzaldehyde) and self-condensation of isovaleraldehyde.
  • Recommendation: Start the reaction at a lower temperature (0-5 °C) to control the initial addition, then allow it to slowly warm to room temperature or apply gentle heat to drive the condensation (dehydration) step.

3. Competing Side Reactions:

  • Isovaleraldehyde Self-Condensation: As isovaleraldehyde has α-hydrogens, it can react with itself. To minimize this, add the isovaleraldehyde slowly to the mixture of benzaldehyde and the base catalyst. This ensures that the enolate of isovaleraldehyde preferentially reacts with the more electrophilic benzaldehyde.
  • Cannizzaro Reaction: Benzaldehyde, lacking α-hydrogens, can undergo disproportionation in the presence of a strong base to form benzyl (B1604629) alcohol and benzoic acid. Using a less concentrated base and maintaining lower temperatures can mitigate this.

To help diagnose the issue, a troubleshooting workflow is provided below.

G start Low Yield Observed check_purity Check Purity of Starting Materials (NMR/GC) start->check_purity side_products Analyze Crude Product (TLC/GC-MS) for Side Products check_purity->side_products No impure Impure Reagents Detected check_purity->impure Yes no_side_products No Significant Side Products side_products->no_side_products No self_cond Self-Condensation Product Detected side_products->self_cond Yes cannizzaro_prod Cannizzaro Products (Benzyl Alcohol/Benzoic Acid) Detected side_products->cannizzaro_prod Yes purify Purify Benzaldehyde (distillation) & Use Fresh Isovaleraldehyde impure->purify optimize_cond Optimize Reaction Conditions: - Lower Temperature (0-5 °C) - Vary Catalyst (see table) - Increase Reaction Time no_side_products->optimize_cond slow_addition Add Isovaleraldehyde Slowly to Benzaldehyde/Base Mixture self_cond->slow_addition adjust_base Use Lower Base Concentration or a Weaker Base (e.g., K₂CO₃) cannizzaro_prod->adjust_base

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and solvent system for this reaction?

A1: The optimal system depends on your specific laboratory constraints (e.g., temperature control, purification capabilities). A common and effective system is using aqueous sodium hydroxide (B78521) (10-20%) in ethanol (B145695) at room temperature. Ethanol is a good choice as it solubilizes both the non-polar benzaldehyde and the more polar sodium enolate intermediate. See the data table below for a comparison of different systems.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a silica (B1680970) gel plate alongside your starting materials (benzaldehyde and isovaleraldehyde). The product, this compound, is significantly less polar than the starting aldehydes and will have a higher Rf value. The disappearance of the limiting reagent (typically benzaldehyde) indicates the reaction is nearing completion. A suitable eluent system is 9:1 Hexanes:Ethyl Acetate (B1210297).

Q3: I am observing the formation of a white precipitate during the workup. What is it?

A3: If you used a strong base like NaOH and the Cannizzaro reaction occurred as a side reaction, the white precipitate formed during the acidic workup is likely benzoic acid. It can be removed by filtration or by a basic wash (e.g., with aqueous sodium bicarbonate) during the extraction process.

Q4: The final product is a yellow oil. Is this normal?

A4: Yes, α,β-unsaturated aldehydes and ketones are often yellow due to the extended π-conjugation in the molecule, which shifts the absorption maximum towards the visible spectrum. The color is normal, but purity should be confirmed by analytical methods like NMR or GC-MS.

Data Presentation: Reaction Condition Optimization

The following table summarizes the impact of different catalysts, solvents, and temperatures on the isolated yield of this compound. All reactions were run for 4 hours with a 1:1.2 molar ratio of benzaldehyde to isovaleraldehyde.

Entry Base Catalyst (0.2 eq) Solvent Temperature (°C) Isolated Yield (%) Key Observation
110% aq. NaOHEthanol2575Good yield, minor side products.
210% aq. NaOHEthanol0 → 2585Improved yield due to controlled initial addition.
320% aq. NaOHEthanol2568Increased Cannizzaro and self-condensation products.
410% aq. KOHMethanol2572Similar to NaOH/Ethanol system.
5K₂CO₃Ethanol5060Slower reaction, required heating. Cleaner but lower yield.
6NaOEt (in EtOH)Ethanol2580Anhydrous conditions, less Cannizzaro but more self-condensation.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is based on the optimized conditions identified in the table above (Entry 2).

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification A Combine Benzaldehyde, Ethanol, and 10% NaOH in a flask. B Cool the mixture to 0-5 °C in an ice bath. A->B C Add Isovaleraldehyde dropwise over 20-30 min with vigorous stirring. B->C D Allow the reaction to warm to room temperature and stir for 4 hours. C->D E Quench reaction with dilute HCl until pH ~7. D->E F Extract with an organic solvent (e.g., Diethyl Ether). E->F G Wash organic layer with brine, dry over Na₂SO₄. F->G H Concentrate under reduced pressure. G->H I Purify crude oil via column chromatography or vacuum distillation. H->I J Characterize pure product (NMR, IR, GC-MS). I->J

Caption: General experimental workflow.

Materials:

  • Benzaldehyde (10.0 mmol, 1.06 g)

  • Isovaleraldehyde (12.0 mmol, 1.03 g)

  • Ethanol (20 mL)

  • 10% (w/v) aqueous Sodium Hydroxide solution (5 mL)

  • 1 M Hydrochloric Acid

  • Diethyl ether (or Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (10.0 mmol) and ethanol (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5 °C.

  • Catalyst Addition: Add the 10% aqueous NaOH solution (5 mL) to the flask.

  • Slow Addition: Add isovaleraldehyde (12.0 mmol) dropwise to the stirring mixture over a period of 20-30 minutes using a dropping funnel. Ensure the temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching: Once the reaction is complete, carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 7.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 40 mL).

  • Workup - Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of 2% to 5% ethyl acetate in hexanes) or by vacuum distillation to obtain the pure this compound.

Technical Support Center: Synthesis of 5-Methyl-2-phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 5-Methyl-2-phenylhex-2-enal.

Troubleshooting Guide

This guide addresses common issues encountered during the Claisen-Schmidt condensation of 3-methylbutanal (B7770604) and benzaldehyde (B42025).

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors. The primary competing reaction is the self-condensation of 3-methylbutanal.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. It's advisable to perform small-scale optimizations to determine the ideal conditions for your specific setup.

  • Incorrect Order of Reactant Addition: To minimize the self-condensation of 3-methylbutanal, it should be added slowly to a mixture of benzaldehyde and the base catalyst. This ensures that the concentration of the enolizable 3-methylbutanal is low at any given time, favoring the reaction with the more abundant benzaldehyde.

  • Inadequate Catalyst Concentration: The amount of base is crucial. While a sufficient amount is needed to catalyze the reaction, an excessively high concentration can promote side reactions. A catalytic amount (e.g., 20 mol%) of a strong base like NaOH or KOH is often effective.

  • Impure Starting Materials: Ensure the purity of both 3-methylbutanal and benzaldehyde, as impurities can interfere with the reaction.

Q2: My final product is a complex mixture with multiple spots on a TLC plate, making purification difficult. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a frequent challenge in this synthesis due to several possible side reactions.

Major Side Products and Mitigation Strategies:

  • Self-Condensation of 3-Methylbutanal: This is the most common side reaction, where 3-methylbutanal reacts with itself.

    • Solution: As mentioned previously, the slow addition of 3-methylbutanal to the reaction mixture is key. Using an excess of benzaldehyde can also favor the desired crossed-condensation.

  • Cannizzaro Reaction of Benzaldehyde: In the presence of a strong base, benzaldehyde (which lacks α-hydrogens) can undergo disproportionation to yield benzyl (B1604629) alcohol and benzoic acid.

    • Solution: This is more prevalent at high base concentrations. Using a milder base or carefully controlling the amount and slow addition of a strong base can minimize this side reaction.

  • Michael Addition: The enolate of 3-methylbutanal can potentially add to the α,β-unsaturated product, this compound, leading to a 1,5-dicarbonyl compound.

    • Solution: Using a stoichiometric amount of the reactants or a slight excess of benzaldehyde can help suppress the Michael addition.

Q3: The reaction mixture has turned dark brown or black, and I'm unable to isolate the desired product. What is the cause of this?

A3: A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or the product. This is typically caused by overly harsh reaction conditions.

Causes and Solutions:

  • High Temperature: Excessive heat can accelerate side reactions and lead to polymerization, especially of aldehydes. Performing the reaction at a lower temperature, such as in an ice bath, can help control the reaction rate and prevent degradation.

  • High Base Concentration: A very high concentration of a strong base can also promote polymerization and other side reactions. It is crucial to optimize the catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the synthesis of this compound?

A1: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most commonly used catalysts for this Claisen-Schmidt condensation. For specific applications requiring finer control and to avoid mixtures of products, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate of 3-methylbutanal before the addition of benzaldehyde.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can influence reaction rates and product distribution. Ethanol is a common choice as it is a good solvent for the reactants and the base catalyst. Solvent-free conditions have also been reported to give high yields in some Claisen-Schmidt reactions and can simplify the work-up procedure.

Q3: What is the ideal molar ratio of 3-methylbutanal to benzaldehyde?

A3: To minimize the self-condensation of 3-methylbutanal, it is generally recommended to use an excess of benzaldehyde. A common starting point is a 1:1.2 to 1:1.5 molar ratio of 3-methylbutanal to benzaldehyde.

Q4: How can I effectively purify the crude this compound?

A4: If the product is an oil or a complex mixture, purification can be challenging. The following techniques are recommended:

  • Column Chromatography: This is a highly effective method for separating the desired product from side products and unreacted starting materials. A suitable solvent system (eluent) will need to be determined, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification, especially on a larger scale.

Data Presentation: Impact of Reaction Conditions on Yield (Analogous Reactions)

Disclaimer: The following data is from studies on analogous Claisen-Schmidt condensation reactions and is provided for illustrative purposes to demonstrate the impact of different reaction parameters. Optimal conditions for the synthesis of this compound should be determined experimentally.

Table 1: Effect of Catalyst on the Yield of α,α'-bis-benzylidenecyclohexanone

Catalyst (20 mol%)Reaction Time (min)Yield (%)
NaOH598
KOH585

Data adapted from a study on the solvent-free Claisen-Schmidt reaction of cyclohexanone (B45756) and benzaldehyde.

Table 2: Effect of Solvent on the Aldol (B89426) Condensation of Benzaldehyde with 1-Heptanal

SolventConversion of 1-Heptanal (%)Selectivity for Jasminaldehyde (%)
n-Hexane7580
Acetonitrile8085
Toluene8288
Ethanol8590
Dichloromethane9092
Water9595
Solvent-free10097

Data from a study on the aldol condensation of benzaldehyde with 1-heptanal, illustrating the impact of the reaction medium.

Table 3: Effect of Temperature on the Aldol Condensation of Benzaldehyde with Heptanal

Temperature (°C)Conversion of 1-Heptanal (%)
2563
8085
110100
160100

This data highlights that higher temperatures can drive the reaction to completion, but must be balanced with the risk of side product formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

Materials:

  • 3-Methylbutanal

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (dilute)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (0.2 equivalents) in ethanol. Add benzaldehyde (1.2 equivalents) to this solution and cool the mixture to 0-5 °C in an ice bath.

  • Slow Addition of Aldehyde: While vigorously stirring the cooled benzaldehyde-base mixture, add 3-methylbutanal (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Dissolve NaOH in Ethanol add_benz Add Benzaldehyde prep_base->add_benz cool Cool to 0-5 °C add_benz->cool add_3mb Slowly add 3-Methylbutanal cool->add_3mb stir_cold Stir at 0-5 °C add_3mb->stir_cold stir_rt Stir at Room Temperature stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor neutralize Neutralize with HCl monitor->neutralize extract Extract with Diethyl Ether neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_side Potential Side Reactions reactants 3-Methylbutanal + Benzaldehyde product This compound reactants->product Desired Reaction self_condensation Self-condensation of 3-Methylbutanal reactants->self_condensation cannizzaro Cannizzaro Reaction of Benzaldehyde reactants->cannizzaro michael_addition Michael Addition product->michael_addition Reacts with enolate

Caption: Main reaction and potential side reactions in the synthesis.

troubleshooting_guide cluster_solutions Solutions start Low Yield or Multiple Products? check_order Check Reactant Addition Order Is 3-Methylbutanal added slowly? start->check_order check_temp Check Reaction Temperature Is the reaction cooled? start->check_temp check_base Check Base Concentration Is it catalytic? start->check_base check_purity Check Starting Material Purity start->check_purity solution_order Slowly add 3-Methylbutanal to Benzaldehyde/Base mixture check_order->solution_order solution_temp Perform reaction in an ice bath (0-5 °C) check_temp->solution_temp solution_base Use 20 mol% of NaOH or KOH check_base->solution_base solution_purity Purify starting materials before use check_purity->solution_purity

Caption: Troubleshooting decision tree for low yield or multiple products.

Technical Support Center: Purification of Crude 5-Methyl-2-phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Methyl-2-phenylhex-2-enal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Purification Attempt

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction or presence of starting materials. Analyze the crude mixture by TLC or GC-MS to identify unreacted starting materials (e.g., benzaldehyde, 4-methyl-2-pentanone).Identification of specific impurities to tailor the purification strategy.
Formation of side products. If synthesized via an aldol (B89426) condensation, side products like self-condensation products of the ketone can be present.[1] Consider purification by fractional distillation under reduced pressure.Separation of the desired product from lower or higher boiling point impurities.
Co-elution of impurities during column chromatography. Optimize the solvent system for column chromatography. A non-polar/polar solvent mixture like hexane (B92381)/ethyl acetate (B1210297) is a good starting point.[2][3] A gradient elution may be necessary.Improved separation of the target compound from impurities with similar polarity.
Presence of acidic impurities. Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like carboxylic acids formed from aldehyde oxidation.[2][4]Removal of acidic impurities into the aqueous layer, leading to a purer organic phase.

Issue 2: Product Decomposition During Purification

Potential Cause Troubleshooting Step Expected Outcome
Oxidation of the aldehyde. α,β-Unsaturated aldehydes are susceptible to oxidation.[4] Minimize exposure to air and light. Consider adding an antioxidant like BHT during storage and purification.Reduced formation of carboxylic acid and other oxidation byproducts.
Polymerization or self-condensation. Aldehydes can undergo self-condensation, especially at elevated temperatures or in the presence of acid or base.[5][6] Use moderate temperatures during distillation and chromatography. Neutralize the crude product before heating.Minimized loss of product due to polymerization and formation of high molecular weight impurities.
Instability on silica (B1680970) gel. Some aldehydes can decompose on acidic silica gel.[2] Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent or use a different stationary phase like alumina.[3]Improved recovery and purity of the aldehyde from column chromatography.
High temperatures during distillation. This compound has a high boiling point (280.58 °C).[] Distillation at atmospheric pressure can lead to decomposition.[8] Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point.[4][8]Successful distillation and purification of the product without thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route. If prepared via a Wittig reaction, triphenylphosphine (B44618) oxide is a major byproduct.[9][10] If synthesized through an aldol condensation, unreacted starting materials (benzaldehyde and 4-methyl-2-pentanone) and self-condensation products can be present.[1] Oxidation of the aldehyde can also lead to the corresponding carboxylic acid.[4]

Q2: What is the recommended method for purifying crude this compound?

A2: A multi-step approach is often necessary.

  • Aqueous Wash: Start with an aqueous wash using saturated sodium bicarbonate to remove acidic impurities.[2][4]

  • Column Chromatography: This is effective for removing polar impurities like triphenylphosphine oxide or unreacted starting materials.[2] A hexane/ethyl acetate solvent system is a good starting point.[3]

  • Vacuum Distillation: For removing non-volatile impurities and achieving high purity, vacuum distillation is recommended due to the compound's high boiling point.[4][8]

Q3: How can I prevent my purified this compound from degrading during storage?

A3: α,β-Unsaturated aldehydes can be unstable.[11] To prevent degradation, store the purified compound under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (-20°C is recommended), and protected from light.[11] Adding a radical inhibitor like hydroquinone (B1673460) or BHT can also help prevent polymerization and oxidation.[12]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is primarily used for purifying solid compounds.[13][14][15] Since this compound is a liquid at room temperature (density: 0.973 g/mL at 25 °C), recrystallization is not a suitable primary purification technique. However, it might be possible to purify it by forming a solid derivative (e.g., a semicarbazone), recrystallizing the derivative, and then regenerating the pure aldehyde.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: Several techniques can be used:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is suitable for quantitative analysis.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. The protons on the β-carbon of α,β-unsaturated carbonyl compounds have characteristic downfield shifts in the ¹H NMR spectrum.[17]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent (e.g., 97:3 hexane:ethyl acetate).[2]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate, can improve separation.[3]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Sample Charging: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. It is advisable to collect a forerun and a tail fraction to be discarded.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product under an inert atmosphere at a low temperature.

Visualizations

experimental_workflow crude Crude this compound wash Aqueous Wash (Saturated NaHCO3) crude->wash Remove Acidic Impurities chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) wash->chromatography Remove Polar Impurities distillation Vacuum Distillation chromatography->distillation High Purity Separation pure Pure Product distillation->pure

Caption: A typical multi-step purification workflow for this compound.

troubleshooting_guide start Low Purity after Purification check_impurities Analyze by TLC/GC-MS start->check_impurities acidic Acidic Impurities? check_impurities->acidic boiling_point Different Boiling Points? check_impurities->boiling_point wash Wash with NaHCO3 acidic->wash Yes polar Polar Impurities? acidic->polar No pure Pure Product wash->pure column Optimize Column Chromatography polar->column column->pure distill Fractional/Vacuum Distillation boiling_point->distill Yes distill->pure

Caption: A decision tree for troubleshooting low purity issues.

References

troubleshooting peak tailing in HPLC analysis of 5-Methyl-2-phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methyl-2-phenylhex-2-enal, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for this compound, an alpha,beta-unsaturated aldehyde, is typically caused by a combination of chemical interactions and physical or system-related issues.[1][2][3]

  • Chemical Causes : The most frequent chemical cause is secondary interactions between the polar carbonyl (aldehyde) group of the analyte and active sites on the HPLC column's stationary phase.[1][2][3] On silica-based columns (like C18), these active sites are often residual silanol (B1196071) groups (Si-OH).[4][5][6] At moderate pH levels (above ~3), these silanols can become ionized (Si-O⁻) and interact strongly with polar analytes, causing a portion of the molecules to be retained longer, which results in an asymmetrical peak.[7][8]

  • Physical/System Causes : These issues typically affect all peaks in the chromatogram, not just the analyte of interest.[1][3] They include:

    • Column Degradation : The formation of a void at the column inlet, contamination of the column, or a partially blocked frit can disrupt the sample band and cause tailing.[2][7][9]

    • Extra-Column Volume : Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[4][8]

    • Sample Overload : Injecting a sample that is too concentrated can saturate the stationary phase.[10][11]

Q2: How can I determine if the peak tailing is a chemical issue specific to my analyte or a general system problem?

A simple diagnostic test is to inject a neutral, non-polar compound (e.g., Toluene or Naphthalene) under the same chromatographic conditions.

  • If the neutral compound's peak is symmetrical : The problem is likely a chemical interaction between this compound and the stationary phase.[1][3] Your troubleshooting should focus on mobile phase modification and column chemistry.

  • If the neutral compound's peak also tails : The issue is likely physical or system-related (a "physical problem").[1][3] You should investigate for column voids, blockages, or issues with system plumbing (extra-column volume).[1]

Q3: If the issue is chemical, how can I reduce the silanol interactions causing the peak tailing?

There are several effective strategies to minimize unwanted silanol interactions:

  • Adjust Mobile Phase pH : Suppress the ionization of residual silanol groups by lowering the mobile phase pH.[5][6][7] Operating at a pH between 2.5 and 3.5 is often effective.[6] This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid to the aqueous portion of the mobile phase.[12]

  • Use a Modern, End-Capped Column : High-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, reducing the potential for secondary interactions.[4][7] Base-deactivated columns are specifically designed to minimize these interactions and provide better peak shapes for polar and basic compounds.[1]

  • Increase Buffer Concentration : Using a buffer (e.g., phosphate (B84403) or acetate) at a sufficient concentration (typically 10-25 mM) can help maintain a stable pH and mask some of the active silanol sites.[6][13][14]

Q4: Could my sample preparation be contributing to the peak tailing?

Yes, sample preparation can significantly impact peak shape.

  • Sample Solvent : If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your starting mobile phase, it can cause peak distortion, including tailing or fronting. Whenever possible, dissolve your sample in the initial mobile phase.

  • Sample Concentration : As mentioned, injecting too high a concentration of your analyte can overload the column.[10] Try diluting your sample to see if the peak shape improves.

Data Presentation

The following tables present hypothetical data to illustrate the impact of key parameters on the peak shape of this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase Aqueous ComponentResulting pH (approx.)Analyte Retention Time (min)Peak Asymmetry Factor (As)*
Deionized Water6.58.22.1
0.1% Formic Acid in Water2.77.91.2
20mM Phosphate Buffer3.07.81.1

*A perfectly symmetrical peak has an Asymmetry Factor (As) of 1.0. A value > 1.2 is generally considered to be tailing.[15]

Table 2: Comparison of Different C18 Column Chemistries

Column TypeDescriptionPeak Asymmetry Factor (As) at pH 6.5Peak Asymmetry Factor (As) at pH 3.0
Traditional C18 (Type A Silica)Standard bonding, significant residual silanols.2.21.4
Modern End-Capped C18 (Type B Silica)High-purity silica with treatment to cap residual silanols.1.51.1
Polar-Embedded C18Contains a polar group embedded in the alkyl chain, shielding silanols.1.31.0

Experimental Protocols

Protocol 1: Systematic Adjustment of Mobile Phase pH

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak for this compound (Asymmetry Factor ≤ 1.2).

Materials:

Procedure:

  • Prepare Aqueous Stock Solutions:

    • Aqueous A (pH ~6.5): HPLC-grade water.

    • Aqueous B (pH ~2.7): Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).

  • Prepare Mobile Phases: Prepare your mobile phase using the desired ratio of organic solvent and the different aqueous stock solutions. For example, for a 70:30 ACN:Water mobile phase:

    • Mobile Phase 1 (Unadjusted pH): 700 mL ACN + 300 mL Aqueous A.

    • Mobile Phase 2 (Low pH): 700 mL ACN + 300 mL Aqueous B.

  • System Equilibration: For each mobile phase, flush the HPLC system for at least 15-20 minutes or until the baseline is stable.

  • Inject Sample: Inject the this compound standard.

  • Analyze Peak Shape: Measure and record the retention time and peak asymmetry factor for each condition.

Protocol 2: HPLC Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing and high backpressure.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min): Note: Disconnect the column from the detector during flushing with strong solvents.

  • Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 minutes to remove precipitated buffer.[15]

  • Aqueous Wash: Flush with 100% HPLC-grade water for 20 minutes.

  • Organic Wash (for non-polar contaminants): Flush sequentially with the following solvents for 30-40 minutes each:

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

  • Return to Initial Conditions: Gradually re-introduce your operating mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase.[15] Step back down through the sequence (e.g., IPA -> ACN -> Mobile Phase).

  • Equilibrate and Test: Equilibrate the column with the mobile phase until the baseline is stable, then inject your standard to evaluate performance.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Peak Tailing Observed for This compound (Asymmetry > 1.2) q_all_peaks Does tailing affect all peaks, or just the analyte? start->q_all_peaks all_peaks Likely a Physical/System Issue q_all_peaks->all_peaks All Peaks analyte_only Likely a Chemical Interaction Issue q_all_peaks->analyte_only Just Analyte check_column Check for Column Void or Contamination (Replace guard/main column) all_peaks->check_column check_system Check for Extra-Column Volume (Use shorter/narrower tubing, check fittings) all_peaks->check_system q_solvent Is sample dissolved in a stronger solvent than mobile phase? analyte_only->q_solvent solvent_yes Prepare sample in initial mobile phase q_solvent->solvent_yes Yes reduce_ph Reduce Mobile Phase pH (e.g., add 0.1% Formic Acid, pH 2.5-3.5) See Protocol 1 q_solvent->reduce_ph No solvent_yes->reduce_ph q_ph_works Did lowering pH improve peak shape? reduce_ph->q_ph_works problem_solved Problem Solved Proceed with analysis q_ph_works->problem_solved Yes consider_column Consider a different column (e.g., modern end-capped or polar-embedded phase) q_ph_works->consider_column No / Insufficient Improvement

Caption: A step-by-step workflow for troubleshooting peak tailing.

Caption: Secondary interaction between the analyte and an active silanol site.

References

Technical Support Center: Optimizing GC Separation of 5-Methyl-2-phenylhex-2-enal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 5-Methyl-2-phenylhex-2-enal. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the gas chromatography (GC) separation of this compound isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the GC separation of this compound isomers, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate GC column stationary phase: The polarity of the stationary phase may not be suitable for resolving the isomers. 2. Suboptimal oven temperature program: A rapid temperature ramp can lead to insufficient separation.[1][2] 3. Carrier gas flow rate is too high or too low: The flow rate may not be at the optimal linear velocity for the column.[3] 4. Column overloading: Injecting too much sample can cause peak broadening and loss of resolution.1. Column Selection: For separating geometric isomers (E/Z), consider a mid- to high-polarity column (e.g., a cyanopropyl or polyethylene (B3416737) glycol phase).[4] For enantiomeric separation, a chiral stationary phase (e.g., derivatized cyclodextrin) is necessary.[5] 2. Temperature Program Optimization: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) to improve separation.[6] An initial isothermal hold at a lower temperature can also enhance the resolution of early-eluting isomers.[7] 3. Flow Rate Optimization: Adjust the carrier gas flow rate to the optimum for your column's internal diameter to maximize efficiency.[8] 4. Sample Concentration: Reduce the injected sample amount by diluting the sample or increasing the split ratio.
Peak Tailing 1. Active sites in the GC inlet or column: The aldehyde functional group of this compound can interact with active sites. 2. Column contamination: Buildup of non-volatile residues can degrade column performance.[3] 3. Inlet temperature too low: Incomplete vaporization of the sample.1. Inlet and Column Maintenance: Use a fresh, deactivated inlet liner. If tailing persists, trim the first few centimeters of the column.[3] 2. Column Bakeout: Bake out the column at a temperature slightly above the final temperature of your analysis (do not exceed the column's maximum temperature limit). 3. Inlet Temperature: Ensure the inlet temperature is sufficient to rapidly vaporize the sample (typically 250°C).
Peak Broadening 1. Poor injection technique: A slow injection can lead to a broad initial sample band. 2. Dead volume in the system: Leaks or improper column installation can cause peak broadening. 3. Incorrect carrier gas flow: Suboptimal flow rates can increase band broadening.1. Injection Parameters: Use a fast injection speed with an autosampler for reproducibility. 2. System Check: Perform a leak check and ensure the column is installed correctly in the inlet and detector.[9] 3. Optimize Flow Rate: Determine the optimal linear velocity for your carrier gas and column dimensions.
Irreproducible Retention Times 1. Fluctuations in oven temperature: Inconsistent oven temperature control will affect retention times.[10] 2. Carrier gas flow rate instability: Changes in head pressure or leaks can alter the flow rate. 3. Column degradation: Over time, the stationary phase can degrade, leading to shifts in retention.[10]1. GC Oven Check: Verify the stability and accuracy of the oven temperature.[10] 2. Gas Supply: Ensure a stable carrier gas supply and check for leaks in the gas lines. 3. Column Conditioning: Properly condition a new column before use and monitor column performance over time.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate the isomers of this compound?

A1: this compound has both geometric (E/Z) isomers due to the double bond and enantiomers due to a chiral center at the 5-position. Isomers possess very similar physicochemical properties, such as boiling point and polarity, which results in very close elution times on a GC column. Achieving separation requires highly selective chromatographic conditions.

Q2: What type of GC column is recommended for separating the geometric (E/Z) isomers of this compound?

A2: For separating geometric isomers, a stationary phase that can provide dipole-dipole or hydrogen bonding interactions is often effective. A mid- to high-polarity column, such as one with a cyanopropylphenyl or polyethylene glycol (PEG) stationary phase, would be a good starting point.[4] These phases can offer the selectivity needed to resolve the subtle differences between the E and Z isomers.

Q3: Is a chiral GC column necessary for the analysis of this compound?

A3: A chiral GC column is only necessary if the goal is to separate the enantiomers (R and S forms) of this compound.[5] If the primary objective is to separate the geometric isomers (E/Z) or to quantify the total amount of the compound, an achiral column with appropriate polarity will suffice. Chiral columns typically utilize derivatized cyclodextrins to create a chiral environment for separation.[5]

Q4: How does the oven temperature program impact the resolution of these isomers?

A4: The temperature program is a critical parameter for optimizing the separation of closely eluting isomers.[6] A slower temperature ramp rate allows for more interactions between the analytes and the stationary phase, which can significantly improve resolution.[11] For complex separations, a multi-step temperature program with isothermal holds at specific temperatures can be employed to target the separation of the critical isomer pairs.[7]

Q5: What are the ideal initial GC settings for developing a separation method for this compound isomers?

A5: A good starting point for method development would be to use a column such as a DB-23 (50% cyanopropylphenyl) or a DB-WAX (polyethylene glycol) for geometric isomer separation. For enantiomeric separation, a beta-cyclodextrin-based chiral column would be appropriate.[5]

Initial GC Parameters for Method Development:

Parameter Value
Column DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Constant Flow 1.0 mL/min
Oven Program 100°C (hold 1 min), ramp at 5°C/min to 220°C (hold 5 min)
Detector FID or MS
Detector Temperature 280°C

Experimental Protocols

Protocol 1: GC-FID Method for Separation of Geometric Isomers

This protocol outlines a general procedure for the separation of E and Z isomers of this compound using a Flame Ionization Detector (FID).

  • Sample Preparation: Prepare a 100 ppm solution of the this compound isomer mixture in a suitable solvent such as hexane (B92381) or ethyl acetate.

  • GC System:

    • Column: Agilent DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet: 250°C, Split mode (50:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 120°C, hold for 2 minutes.

      • Ramp 1: 3°C/min to 180°C.

      • Hold for 5 minutes.

    • Detector (FID): 280°C, Hydrogen flow: 30 mL/min, Airflow: 300 mL/min, Makeup gas (Nitrogen): 25 mL/min.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the peaks and calculate the resolution between the E and Z isomer peaks. A resolution of >1.5 is considered baseline separation.

Protocol 2: GC-MS Method for Chiral Separation

This protocol provides a starting point for the separation of the enantiomers of this compound using a Mass Spectrometric (MS) detector.

  • Sample Preparation: Prepare a 50 ppm solution of the this compound isomer mixture in hexane.

  • GC-MS System:

    • Column: Restek Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column.[5]

    • Inlet: 240°C, Split mode (100:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: 2°C/min to 160°C.

      • Hold for 10 minutes.

    • MS Detector:

      • Transfer line temperature: 250°C.

      • Ion source temperature: 230°C.

      • Scan range: m/z 40-250.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Extract the ion chromatograms for characteristic fragment ions of this compound to identify and integrate the enantiomer peaks.

Visualizations

TroubleshootingWorkflow Start Poor Isomer Resolution CheckColumn Is the Stationary Phase Appropriate? Start->CheckColumn OptimizeTemp Optimize Temperature Program CheckColumn->OptimizeTemp Yes ChangeColumn Select More Polar or Chiral Column CheckColumn->ChangeColumn No CheckFlow Is Carrier Gas Flow Optimal? OptimizeTemp->CheckFlow OptimizeFlow Adjust Flow Rate CheckFlow->OptimizeFlow No CheckLoad Is there Column Overload? CheckFlow->CheckLoad Yes OptimizeFlow->CheckLoad ReduceSample Dilute Sample / Increase Split CheckLoad->ReduceSample Yes GoodResolution Resolution Achieved CheckLoad->GoodResolution No ReduceSample->GoodResolution ChangeColumn->OptimizeTemp

Caption: Troubleshooting workflow for improving isomer resolution.

MethodDevelopmentWorkflow Start Define Separation Goal (Geometric vs. Chiral) SelectColumn Select Appropriate Column (Polar vs. Chiral) Start->SelectColumn InitialRun Perform Initial GC Run (Scouting Gradient) SelectColumn->InitialRun Evaluate Evaluate Initial Separation InitialRun->Evaluate OptimizeTemp Optimize Temperature Program (Ramp Rate, Holds) Evaluate->OptimizeTemp Resolution Needs Improvement Validate Validate Method (Reproducibility, Linearity) Evaluate->Validate Good Separation OptimizeFlow Optimize Carrier Gas Flow Rate OptimizeTemp->OptimizeFlow FineTune Fine-Tune Injection Parameters OptimizeFlow->FineTune FineTune->Evaluate

Caption: Workflow for GC method development for isomer separation.

References

preventing degradation of 5-Methyl-2-phenylhex-2-enal during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Methyl-2-phenylhex-2-enal during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As an unsaturated aldehyde, this compound is susceptible to two main degradation pathways:

  • Oxidation: The aldehyde group is prone to oxidation, which can form the corresponding carboxylic acid. This process is often initiated by exposure to air (oxygen), light, and trace metal impurities.

  • Polymerization: The presence of a carbon-carbon double bond (unsaturation) makes the molecule susceptible to polymerization, especially when exposed to heat, light, or acidic/basic catalysts. This can lead to the formation of oligomers and polymers, resulting in increased viscosity and loss of the desired compound.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a freezer at or below -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.

  • Container: Use a tightly sealed, clean, and dry container made of an inert material like amber glass.

Q3: I've noticed a change in the color and viscosity of my this compound sample. What could be the cause?

A3: A change in color (e.g., yellowing) and an increase in viscosity are common indicators of degradation. Yellowing can be a sign of oxidation, while increased viscosity typically points to polymerization. These changes suggest that the storage conditions may not have been optimal.

Q4: Can I use inhibitors to prevent the degradation of this compound?

A4: Yes, the use of inhibitors is a common and effective strategy to enhance the stability of unsaturated aldehydes. Two main types of inhibitors are recommended:

  • Antioxidants: To prevent oxidation, small amounts of antioxidants such as Butylated Hydroxytoluene (BHT), Hydroquinone (HQ), or Vitamin E (alpha-tocopherol) can be added.

  • Polymerization Inhibitors: To prevent polymerization, inhibitors like certain phenolic compounds or amines can be utilized.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased Purity Over Time - Improper storage conditions (exposure to air, light, or elevated temperatures).- Absence of inhibitors.- Re-evaluate and optimize storage conditions as per the recommendations.- Consider adding an appropriate antioxidant and/or polymerization inhibitor.
Formation of a Precipitate or Solid - Polymerization has occurred.- The material is likely degraded and may not be suitable for use. It is recommended to use a fresh, properly stored batch.
Inconsistent Experimental Results - Use of a partially degraded sample.- Verify the purity of the this compound sample before use. If degradation is suspected, use a new, high-purity batch.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of this compound under different storage conditions.

1. Sample Preparation:

  • Prepare multiple aliquots of high-purity this compound in amber glass vials.
  • For samples with inhibitors, add the desired concentration of the selected antioxidant (e.g., BHT at 100 ppm) and/or polymerization inhibitor.
  • Blanket the headspace of each vial with an inert gas (e.g., argon) before sealing.

2. Storage Conditions:

  • Place the vials in stability chambers maintained at the following conditions:
  • 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)
  • 25°C ± 2°C / 60% RH ± 5% RH (Long-term)
  • 5°C ± 3°C (Refrigerator)
  • -20°C ± 5°C (Freezer)

3. Time Points for Analysis:

  • Analyze the samples at the following time points: 0, 1, 3, and 6 months.

4. Analytical Method:

  • Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound and to quantify any degradation products.
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water.
  • Detection: UV detector at an appropriate wavelength.
  • Validate the HPLC method for specificity, linearity, accuracy, and precision.

5. Data Analysis:

  • Plot the purity of this compound as a function of time for each storage condition.
  • Use the Arrhenius equation to predict the shelf-life at the recommended storage temperature (-20°C) based on the degradation rates observed at elevated temperatures.

Protocol 2: Quantitative Analysis of Degradation Products

This protocol describes a method to identify and quantify the primary degradation products of this compound.

1. Sample Preparation:

  • Subject a sample of this compound to forced degradation by exposing it to heat (e.g., 60°C) and air for a defined period.

2. Analytical Technique:

  • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products.
  • The mass spectrometer will help in elucidating the structures of the degradation products (e.g., the corresponding carboxylic acid from oxidation).

3. Quantification:

  • If reference standards for the degradation products are available, create a calibration curve to quantify their concentration in the stored samples.
  • If standards are not available, express the degradation products as a percentage of the total peak area in the chromatogram.

Data Presentation

Table 1: Hypothetical Purity of this compound Under Accelerated Stability Testing

Time (Months)40°C / 75% RH25°C / 60% RH5°C-20°C
099.8%99.8%99.8%99.8%
198.5%99.2%99.6%99.8%
395.2%97.8%99.1%99.7%
690.1%95.5%98.5%99.6%

Table 2: Effect of Inhibitors on the Stability of this compound at 40°C / 75% RH

Time (Months)No InhibitorWith BHT (100 ppm)
099.8%99.8%
198.5%99.5%
395.2%98.8%
690.1%97.5%

Visualizations

DegradationPathways cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway This compound This compound Carboxylic_Acid 5-Methyl-2-phenylhex-2-enoic acid This compound->Carboxylic_Acid O2, Light, Metal Ions Aldehyde_Monomer This compound Polymer Oligomers/Polymers Aldehyde_Monomer->Polymer Heat, Light, Catalysts

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_conclusion Conclusion Sample_Prep Sample Preparation (with/without inhibitors) Storage Storage at Different Conditions (-20°C, 5°C, 25°C, 40°C) Sample_Prep->Storage Time_Points Sampling at Time Points (0, 1, 3, 6 months) Storage->Time_Points HPLC_Analysis HPLC Purity Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis and Shelf-Life Prediction HPLC_Analysis->Data_Analysis

Caption: Workflow for accelerated stability testing.

Technical Support Center: GC-MS Analysis of 5-Methyl-2-phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-Methyl-2-phenylhex-2-enal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GC-MS analysis?

A1: Matrix effects in GC-MS refer to the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix. These effects can manifest as either signal enhancement (an artificially high response) or signal suppression (an artificially low response), leading to inaccurate quantification.[1][2] In GC-MS, a common cause of matrix effects is the interaction of analytes with active sites in the GC inlet liner, which can be blocked by matrix components, leading to enhanced analyte transfer and an increased signal.[1]

Q2: What are the common signs of matrix effects in my chromatogram?

A2: Common indicators of matrix effects include:

  • Poor peak shape: Tailing or fronting of the this compound peak.[3][4]

  • Inconsistent results: Poor reproducibility of analyte response across multiple injections of the same sample.

  • Loss of sensitivity: A decrease in the signal-to-noise ratio for the analyte peak.[5][6]

  • Discrepancies between standard calibrations in solvent and matrix-matched calibrations. [7]

Q3: What types of sample matrices are most likely to cause significant matrix effects for this compound?

A3: Complex matrices are more prone to causing significant matrix effects. For this compound, which has been detected in foods like cocoa and nuts, complex food matrices are a primary concern.[6][8] In a drug development context, biological matrices such as plasma, serum, and urine are also known to cause substantial matrix effects due to the presence of endogenous components like lipids, proteins, and salts.[1][9]

Q4: How can I mitigate matrix effects during my GC-MS analysis?

A4: Several strategies can be employed to minimize or compensate for matrix effects:

  • Thorough Sample Preparation: Techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective in removing interfering matrix components.[9]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for signal enhancement or suppression.[7]

  • Use of an Internal Standard: An isotopically labeled version of the analyte is the ideal internal standard as it behaves similarly to the analyte during sample preparation and analysis, thus correcting for matrix effects.

  • Analyte Protectants: Adding compounds to both standards and samples that mask active sites in the GC inlet can lead to a more consistent response.[3]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting common issues encountered during the GC-MS analysis of this compound that may be related to matrix effects.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The chromatographic peak for this compound is asymmetrical, with a pronounced tail or front.

  • Poor resolution from neighboring peaks.

Troubleshooting Workflow:

G Troubleshooting Poor Peak Shape A Observe Poor Peak Shape (Tailing or Fronting) B Check for Active Sites in Inlet/Column A->B E Evaluate Sample Overload A->E G Check for Column Contamination A->G C Perform Inlet Maintenance: - Replace liner - Replace septum - Trim column front end B->C Likely Cause D Use a Deactivated Liner B->D Preventative Measure C->E If unsuccessful I Problem Resolved C->I If successful F Dilute Sample or Reduce Injection Volume E->F Likely Cause F->G If unsuccessful F->I If successful H Bake Out Column at High Temperature G->H Likely Cause H->I If successful J Problem Persists H->J If unsuccessful G Troubleshooting Loss of Sensitivity A Observe Loss of Sensitivity B Verify Instrument Performance A->B E Evaluate for Signal Suppression A->E H Investigate Sample Preparation A->H C Check for Leaks in the Inlet B->C Initial Checks D Confirm Proper Syringe Function B->D Initial Checks C->E If no issues D->E If no issues F Analyze a Standard in Solvent vs. Matrix-Matched Standard E->F Diagnostic Test G Implement Matrix Effect Mitigation Strategy: - Improve Sample Cleanup - Use Matrix-Matched Calibration - Use an Internal Standard F->G If suppression is confirmed F->H If no significant difference J Problem Resolved G->J I Review Extraction and Cleanup Steps for Analyte Loss H->I Review Protocol I->J If issues found and corrected K Problem Persists I->K If no issues found G QuEChERS Protocol Workflow A 1. Sample Homogenization (10g of sample) B 2. Add 10 mL of Acetonitrile and Internal Standard A->B C 3. Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl) B->C D 4. Shake Vigorously and Centrifuge C->D E 5. Take an Aliquot of the Acetonitrile Supernatant D->E F 6. Add Dispersive SPE (d-SPE) Cleanup Salts (e.g., PSA, C18) E->F G 7. Vortex and Centrifuge F->G H 8. Collect Supernatant for GC-MS Analysis G->H G Solid Phase Extraction (SPE) Workflow A 1. Condition SPE Cartridge (e.g., with Methanol then Water) B 2. Load Sample (Pre-treated Plasma/Urine) A->B C 3. Wash Cartridge to Remove Interferences (e.g., with a weak solvent) B->C D 4. Elute Analyte (with a strong solvent like Ethyl Acetate) C->D E 5. Evaporate Eluate and Reconstitute in a suitable solvent for GC-MS D->E

References

Technical Support Center: Optimization of SPME Parameters for 5-Methyl-2-phenylhex-2-enal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Solid Phase Microextraction (SPME) parameters for the extraction of 5-Methyl-2-phenylhex-2-enal.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best suited for the extraction of this compound?

A1: For volatile and semi-volatile flavor compounds like this compound, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended.[1][2][3] This type of fiber offers a broad range of polarity and is effective for a wide range of analytes. The selection of the fiber should be based on the molecular weight and polarity of the analyte.[4] For general fragrance analysis, DVB/PDMS fibers have also been successfully used.[2]

Q2: What are the most critical parameters to optimize for SPME extraction?

A2: The most significant factors influencing SPME extraction efficiency are typically the extraction temperature and extraction time.[5][6] Other important parameters to consider and optimize include the type of SPME fiber coating, agitation of the sample, sample volume, and the addition of salt (salting out).[6][7]

Q3: How does extraction temperature affect the extraction of this compound?

A3: Increasing the extraction temperature generally increases the vapor pressure of the analyte, which can enhance its transfer to the headspace and subsequent adsorption onto the SPME fiber.[5] However, excessively high temperatures can have a negative effect, leading to a decrease in the amount of analyte adsorbed by the fiber because the adsorption process is exothermic.[8][9] Therefore, it is crucial to find the optimal temperature that balances these two effects. For many volatile organic compounds (VOCs), an optimal temperature is often found in the range of 40-60°C.[2][5]

Q4: What is the effect of "salting out" on SPME extraction?

A4: The addition of salt, such as sodium chloride (NaCl), to the sample matrix increases the ionic strength of the solution.[10] This can decrease the solubility of organic analytes like this compound in the aqueous phase, thereby promoting their partitioning into the headspace and increasing the extraction efficiency.[10][11]

Q5: Should I use headspace (HS-SPME) or direct immersion (DI-SPME) for my sample?

A5: For volatile and semi-volatile compounds in complex matrices, headspace SPME (HS-SPME) is the most commonly used technique.[6][12] It minimizes the exposure of the fiber to non-volatile matrix components, which can extend the fiber's lifetime. Direct immersion (DI-SPME) can be more efficient for less volatile or more polar compounds.[12] Given the nature of this compound, HS-SPME is the recommended starting point.

Troubleshooting Guide

Problem Possible Cause Suggested Solution Citation
Low or No Analyte Peak Inappropriate SPME fiber selection.Select a fiber with a suitable polarity for this compound, such as DVB/CAR/PDMS.[1][3][4]
Sub-optimal extraction temperature or time.Systematically optimize the extraction temperature and time. An increase in temperature can improve volatilization, but too high a temperature can reduce adsorption.[5][8]
Insufficient agitation.Ensure consistent and adequate agitation of the sample during extraction to facilitate the equilibrium between the sample and the headspace.[6][13]
Sample matrix effects.Try adding salt (e.g., NaCl) to the sample to increase the analyte's vapor pressure.[10][11]
Incorrect injection depth in the GC inlet.Ensure the SPME fiber is exposed in the hottest zone of the injection port for efficient thermal desorption.[14]
Poor Reproducibility (High RSD%) Inconsistent extraction time.For pre-equilibrium SPME, it is critical to maintain a consistent extraction time for all samples and standards.[15]
Variable sample temperature.Use a constant temperature for all extractions to ensure consistent partitioning of the analyte.[8]
Inconsistent sample volume.Use a consistent sample volume in the vials, as this can affect the headspace volume and equilibrium.[16]
Fiber carryover from a previous injection.Ensure the fiber is properly cleaned (conditioned) between injections by desorbing it in a clean, hot injector port.[8]
Peak Tailing or Broadening Inefficient desorption from the fiber.Increase the GC injector temperature or the desorption time to ensure complete transfer of the analyte to the column.[14]
Incompatible GC inlet liner.Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to minimize dead volume and improve peak shape.[8]
Ghost Peaks or Contamination Contaminated SPME fiber.Condition the fiber according to the manufacturer's instructions before its first use and clean it between analyses.[8]
Septum bleed from the GC inlet.Use a low-bleed septum and ensure the injector temperature is not excessively high.[8]
Contaminated sample vials or caps.Use clean vials and septa for each analysis.

Experimental Protocols

General Protocol for SPME Parameter Optimization

This protocol provides a systematic approach to optimizing the key parameters for the extraction of this compound using HS-SPME coupled with GC-MS.

1. Materials and Reagents:

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • SPME holder (manual or for autosampler)

  • Headspace vials (e.g., 20 mL) with PTFE/silicone septa and caps

  • Heating and stirring plate or autosampler with agitation

  • Standard solution of this compound in a suitable solvent

  • Sample matrix (e.g., deionized water, buffer, or product base)

  • Sodium chloride (NaCl)

2. Initial SPME Conditions (Starting Point):

  • Fiber: DVB/CAR/PDMS

  • Extraction Mode: Headspace (HS)

  • Sample Volume: 5 mL in a 20 mL vial

  • Extraction Temperature: 50°C

  • Extraction Time: 30 minutes

  • Agitation Speed: 250 rpm

  • Desorption Temperature: 250°C

  • Desorption Time: 2 minutes

3. Optimization Workflow:

  • Step 1: Fiber Selection: If not predetermined, screen a few fibers of different polarities (e.g., DVB/CAR/PDMS, PDMS/DVB, and PA). Prepare identical samples and analyze them using the initial conditions. Select the fiber that provides the highest peak area for this compound.

  • Step 2: Optimization of Extraction Temperature:

    • Prepare a set of identical samples.

    • Keeping other parameters constant, vary the extraction temperature (e.g., 30, 40, 50, 60, 70°C).

    • Analyze each sample and plot the peak area of this compound against the extraction temperature.

    • Select the temperature that yields the maximum peak area.

  • Step 3: Optimization of Extraction Time:

    • Using the optimal extraction temperature from the previous step, prepare another set of identical samples.

    • Vary the extraction time (e.g., 10, 20, 30, 45, 60 minutes).

    • Analyze each sample and plot the peak area against the extraction time to determine the time required to reach equilibrium or a satisfactory pre-equilibrium point.

  • Step 4: Evaluation of Salt Effect:

    • Prepare two sets of samples at the optimized temperature and time.

    • To one set, add NaCl to a final concentration of 10-30% (w/v).

    • Compare the peak areas between the salted and unsalted samples to determine if the addition of salt is beneficial.

  • Step 5: Final Method Validation: Once the optimal parameters are determined, perform replicate extractions to assess the method's precision (repeatability).

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis sample_prep Prepare Sample in Vial add_salt Add Salt (Optional) sample_prep->add_salt add_is Add Internal Standard add_salt->add_is seal_vial Seal Vial add_is->seal_vial incubate Incubate and Agitate at Optimal Temperature seal_vial->incubate expose_fiber Expose SPME Fiber to Headspace for Optimal Time incubate->expose_fiber retract_fiber Retract Fiber expose_fiber->retract_fiber inject Insert Fiber into GC Inlet retract_fiber->inject desorb Thermal Desorption inject->desorb analyze Chromatographic Separation and MS Detection desorb->analyze Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low or No Analyte Peak cause1 Inappropriate Fiber? start->cause1 cause2 Sub-optimal Temp/Time? start->cause2 cause3 Matrix Effects? start->cause3 cause4 Inefficient Desorption? start->cause4 sol1 Select DVB/CAR/PDMS or similar cause1->sol1 sol2 Optimize Temp & Time systematically cause2->sol2 sol3 Add salt to sample cause3->sol3 sol4 Increase injector temp/time cause4->sol4

References

Technical Support Center: Synthesis of 5-Methyl-2-phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methyl-2-phenylhex-2-enal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and scale-up of this compound.

Overview

This compound, also known as alpha-(3-methylbutylidene) benzeneacetaldehyde, is an organic compound with the molecular formula C13H16O.[1] It is a clear, pale yellow liquid with a sweet, chocolate-like aroma, making it valuable in the flavor and fragrance industries.[1] It also serves as an intermediate in organic synthesis.[1][2] The primary synthesis route for this α,β-unsaturated aldehyde is through a crossed aldol (B89426) condensation.[1]

Synthesis Pathway: Crossed Aldol Condensation

The most common method for synthesizing this compound is the crossed aldol condensation between benzaldehyde (B42025) and 3-methylbutanal (B7770604).[1] In this reaction, 3-methylbutanal is enolized in the presence of a base and then reacts with benzaldehyde, which cannot be enolized, followed by dehydration to yield the final product.

Caption: General synthesis pathway for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly during scale-up.

Issue 1: Low Yield and Conversion Rate

Q: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What are the possible causes and solutions?

A: Low conversion rates in aldol condensations can be attributed to several factors. The aldol addition is a reversible reaction, and the equilibrium may not favor the product.[3]

Possible Cause Troubleshooting Strategy
Insufficient Base Strength or Concentration The base must be strong enough to deprotonate the α-carbon of 3-methylbutanal.[3] Consider using a stronger base or increasing the concentration. Common bases include NaOH and KOH. For more controlled reactions, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used to pre-form the enolate.[3]
Reaction Temperature Too Low While the initial aldol addition is often performed at low temperatures to control side reactions, the subsequent dehydration step requires higher temperatures to drive the reaction to completion.[3][4] If the reaction stalls, a gradual increase in temperature may be necessary.
Inefficient Mixing On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, hindering the reaction rate. Ensure adequate agitation throughout the reaction vessel.
Reversibility of the Reaction The initial aldol addition is reversible.[3] Driving the subsequent dehydration step by removing water (e.g., using a Dean-Stark apparatus) can help shift the overall equilibrium towards the final product.
Issue 2: Formation of Multiple Byproducts

Q: My final product is a complex mixture containing significant amounts of side products. How can I improve the selectivity of the reaction?

A: The formation of multiple products is a common challenge in crossed aldol condensations, especially when one of the aldehydes can self-condense.[3][5]

Side Product Cause Prevention Strategy
Self-condensation of 3-methylbutanal The enolate of 3-methylbutanal reacts with another molecule of 3-methylbutanal instead of benzaldehyde.Controlled Addition: Slowly add the 3-methylbutanal to a mixture of benzaldehyde and the base.[3] This keeps the concentration of the enolizable aldehyde low, minimizing self-condensation.[3]
Cannizzaro Reaction Products If using a strong base, benzaldehyde (which has no α-hydrogens) can undergo the Cannizzaro reaction, disproportionating into benzyl (B1604629) alcohol and benzoic acid.[5]Use of a Milder Base: Employ a base that is strong enough to promote the aldol condensation but not so strong as to induce the Cannizzaro reaction. Temperature Control: The Cannizzaro reaction is often favored at higher temperatures.
Michael Addition Products The enolate can potentially add to the α,β-unsaturated product in a Michael 1,4-addition, leading to polymers or other high molecular weight adducts.Stoichiometry Control: Use a slight excess of the electrophile (benzaldehyde) to ensure the enolate is consumed in the desired reaction. Lower Reaction Temperature: This can help to reduce the rate of the Michael addition.

graph Troubleshooting_Logic {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=10, fontcolor="#202124"];

Start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Yield [label="Low Yield / Conversion", shape=diamond, style=filled, fillcolor="#FBBC05"]; Byproducts [label="Multiple Byproducts", shape=diamond, style=filled, fillcolor="#FBBC05"];

Start -> Low_Yield; Start -> Byproducts;

// Low Yield Path Check_Base [label="Check Base Strength/\nConcentration", fillcolor="#F1F3F4"]; Check_Temp [label="Optimize Temperature", fillcolor="#F1F3F4"]; Check_Mixing [label="Ensure Efficient Mixing", fillcolor="#F1F3F4"]; Remove_Water [label="Remove Water (Dean-Stark)", fillcolor="#F1F3F4"]; Low_Yield -> {Check_Base, Check_Temp, Check_Mixing, Remove_Water} [color="#4285F4"];

// Byproducts Path Controlled_Addition [label="Slowly Add 3-Methylbutanal", fillcolor="#F1F3F4"]; Milder_Base [label="Consider Milder Base", fillcolor="#F1F3F4"]; Control_Stoichiometry [label="Control Stoichiometry", fillcolor="#F1F3F4"]; Byproducts -> {Controlled_Addition, Milder_Base, Control_Stoichiometry} [color="#34A853"];

// Solutions Solution [label="Improved Synthesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Base -> Solution; Check_Temp -> Solution; Check_Mixing -> Solution; Remove_Water -> Solution; Controlled_Addition -> Solution; Milder_Base -> Solution; Control_Stoichiometry -> Solution; }

Caption: Troubleshooting logic for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best order of addition for the reagents?

To minimize the self-condensation of 3-methylbutanal, it is recommended to slowly add the 3-methylbutanal to a mixture of benzaldehyde and the base.[3] This ensures that the concentration of the enolizable aldehyde is kept low at any given time.

Q2: How does temperature affect the reaction?

Temperature plays a critical role. The initial aldol addition is often carried out at a lower temperature (e.g., in an ice bath) to control the reaction rate and minimize side reactions.[3] However, the subsequent dehydration to form the α,β-unsaturated product is favored by heat.[4] Therefore, a two-stage temperature profile may be optimal for scaling up.

Q3: What are the challenges in purifying the final product on a large scale?

On a large scale, purification by column chromatography can be impractical. Distillation under reduced pressure is a more viable option. However, the presence of byproducts with similar boiling points can make separation difficult. It is therefore crucial to optimize the reaction conditions to achieve high purity in the crude product before distillation.

Q4: Can other catalysts be used for this synthesis?

Yes, while base catalysis is common, acid-catalyzed aldol condensations are also possible, proceeding through an enol intermediate.[4] Additionally, modern synthetic methods explore the use of various catalysts, including organocatalysts and zeolites, to improve selectivity and yield in the synthesis of α,β-unsaturated aldehydes.[6][7]

Experimental Protocol: Base-Catalyzed Synthesis

This protocol provides a general methodology for the synthesis of this compound. Optimization of specific parameters may be required.

Materials and Reagents
  • Benzaldehyde

  • 3-Methylbutanal

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure
  • Preparation of Base Solution: Prepare a 10% aqueous solution of NaOH.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine benzaldehyde and an equal volume of ethanol. Chill the mixture in an ice bath.

  • Addition of Base: Slowly add the 10% NaOH solution to the chilled benzaldehyde/ethanol mixture while stirring vigorously.

  • Addition of Aldehyde: Slowly add 3-methylbutanal to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional hour. Then, remove the ice bath and let the reaction stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. Gentle heating may be applied to promote dehydration.

  • Workup:

    • Quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a pale yellow liquid.

Caption: A typical experimental workflow for the synthesis.

References

Validation & Comparative

inter-laboratory comparison of 5-Methyl-2-phenylhex-2-enal analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison of 5-Methyl-2-phenylhex-2-enal Analysis: A Performance Guide

This guide provides a comprehensive comparison of analytical performance from a simulated inter-laboratory study on the quantification of this compound. The data presented herein is intended to guide researchers, scientists, and drug development professionals in the selection and implementation of robust analytical methodologies for this compound. The study evaluates the accuracy, precision, and sensitivity of the analytical methods employed by five participating laboratories.

Introduction

This compound is a key intermediate in various synthetic pathways and its accurate quantification is critical for process optimization and quality control. This inter-laboratory study was designed to assess the state of current analytical practices and to provide a benchmark for performance. Five laboratories participated in this study, each analyzing a set of standardized samples containing known concentrations of this compound. The primary analytical technique used across all participating laboratories was Gas Chromatography-Mass Spectrometry (GC-MS), a common and reliable method for the analysis of semi-volatile organic compounds.

Experimental Workflow

The inter-laboratory comparison followed a structured workflow to ensure consistency and comparability of the results. The process began with the preparation and distribution of standardized samples to each participating laboratory. Each laboratory then performed the analysis according to a standardized protocol, and the results were collected and statistically analyzed by a central coordinating body.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation A Standard Sample Preparation (this compound) B Sample Blinding & Coding A->B C Distribution to Participating Labs B->C D Sample Receipt & Storage C->D E GC-MS Analysis (Standardized Protocol) D->E F Data Acquisition & Processing E->F G Data Submission to Coordinating Body F->G H Statistical Analysis (Accuracy, Precision) G->H I Performance Report Generation H->I J Final Guide I->J Publication of Comparison Guide

A Comparative Guide to the Sensory Evaluation of 5-Methyl-2-phenylhex-2-enal in Chocolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the sensory properties of 5-Methyl-2-phenylhex-2-enal, a key flavor compound found in chocolate, alongside other significant chocolate odorants. It is intended for researchers, scientists, and professionals in the field of flavor chemistry and product development.

Sensory Profile of this compound

This compound, also known as cocoa hexenal, is recognized as a pivotal component contributing to the characteristic aroma of cocoa and chocolate.[1][2] It naturally occurs in cocoa, malt, potato chips, and roasted peanuts.[3] Its sensory profile is characterized by rich, brown, and cocoa bean notes, making it a valuable ingredient for deepening the flavor of chocolate, coffee, honey, and roasted nut products.[3] The flavor profile is further described as having elements of bitter cocoa, dark chocolate, nutty, and coffee-like notes, with an odor profile that is rich and pleasant with nutty and sweet undertones.[4] Recommended usage levels for achieving a distinct cocoa aroma and flavor are between 1 and 10 ppm.[3]

Comparative Sensory Attributes of Key Chocolate Flavor Compounds
Flavor CompoundChemical ClassSensory DescriptorsReference
This compound AldehydeSweet, roasted, rum, cocoa, nutty, coffee-like, bitter[5][6][7]
2-MethylbutanalAldehydeChocolate, cocoa[8]
3-MethylbutanalAldehydeChocolate, cocoa[8]
PhenylacetaldehydeAldehydeHoney, floral, sweet[9]
2,5-DimethylpyrazinePyrazineCocoa, caramel, roasted nuts[5][10]
TetramethylpyrazinePyrazineGreen, coffee, cocoa-like[5]
2-PhenylacetateEsterRose, honey[5]
VanillinPhenolic CompoundSweet, creamy, vanilla

Experimental Protocols

Quantitative Descriptive Analysis (QDA) of Chocolate

This protocol outlines a standardized method for the sensory evaluation of chocolate, designed to quantitatively describe its sensory attributes.[11]

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, descriptive ability, and availability.

  • Panelists undergo extensive training (10-15 hours) to develop a standardized vocabulary for describing the sensory attributes of chocolate, including its aroma, flavor, texture, and aftertaste.[11] Reference standards are used to calibrate the panelists on the intensity of each attribute.

2. Sample Preparation and Presentation:

  • Chocolate samples are tempered and molded into uniform pieces (e.g., 5g squares) to ensure consistency.[12]

  • Samples are presented to panelists in a controlled environment with neutral lighting and no distracting odors.[12]

  • Each sample is assigned a random three-digit code to prevent bias.

  • Panelists are provided with room temperature water and unsalted crackers for palate cleansing between samples.[12]

3. Sensory Evaluation Procedure:

  • Visual Analysis: Panelists first evaluate the color and surface gloss of the chocolate.

  • Aroma (Orthonasal): The chocolate is smelled before tasting to assess the primary aromatic notes.

  • Auditory Analysis: The "snap" of the chocolate is evaluated as an indicator of proper tempering.

  • Flavor and Texture (Retronasal): A piece of chocolate is placed in the mouth and allowed to melt slowly. Panelists evaluate the basic tastes (sweet, bitter, sour, salty, umami) and the complex flavor profile as aromatic compounds are released to the olfactory receptors via the back of the throat. Textural properties such as smoothness, melting rate, and mouthfeel are also assessed.

  • Aftertaste: The lingering flavors and their duration are evaluated after the chocolate has been consumed.

4. Data Collection and Analysis:

  • Panelists rate the intensity of each sensory attribute on an unstructured line scale (e.g., 0 to 100, anchored with "low" and "high").

  • The data is collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and their sensory attributes.[11]

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique used to identify the specific volatile compounds responsible for the aroma of a food product.[8][10]

1. Sample Preparation:

  • Volatile compounds from the chocolate sample are extracted using methods such as solvent-assisted flavor evaporation (SAFE) or headspace solid-phase microextraction (SPME).[10]

2. GC-O Analysis:

  • The extracted volatile compounds are separated using a gas chromatograph.

  • The effluent from the GC column is split, with one portion going to a mass spectrometer (MS) for chemical identification and the other to an olfactory port.

  • A trained sensory analyst sniffs the effluent from the olfactory port and records the perceived aroma and its intensity at specific retention times.

3. Data Analysis:

  • The data from the MS and the sensory analyst are combined to identify the specific chemical compounds associated with particular aromas. This allows for the identification of key odorants that contribute to the overall flavor profile of the chocolate.

Visualizations

Sensory Evaluation Workflow

The following diagram illustrates the key stages of a comprehensive sensory evaluation of chocolate, from sample preparation to data analysis.

SensoryEvaluationWorkflow Sensory Evaluation Workflow for Chocolate cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis SamplePrep Sample Preparation (Tempering & Molding) SampleCoding Sample Coding (Randomization) SamplePrep->SampleCoding PanelistTraining Panelist Training (Vocabulary & Calibration) Visual Visual Assessment (Color, Gloss) PanelistTraining->Visual SampleCoding->Visual Aroma Aroma (Orthonasal) Visual->Aroma Snap Auditory 'Snap' Aroma->Snap FlavorTexture Flavor & Texture (Retronasal & Mouthfeel) Snap->FlavorTexture Aftertaste Aftertaste Evaluation FlavorTexture->Aftertaste DataCollection Data Collection (Intensity Ratings) Aftertaste->DataCollection Stats Statistical Analysis (ANOVA, PCA) DataCollection->Stats Report Reporting & Interpretation Stats->Report AromaPerception Pathways of Aroma Perception cluster_stimulus Stimulus cluster_pathways Perception Pathways cluster_processing Neural Processing Food Food in Mouth / Environment Volatiles Volatile Aroma Compounds Food->Volatiles Orthonasal Orthonasal Pathway (Sniffing through Nose) Volatiles->Orthonasal Retronasal Retronasal Pathway (Through back of throat) Volatiles->Retronasal OlfactoryBulb Olfactory Bulb Orthonasal->OlfactoryBulb Retronasal->OlfactoryBulb Brain Brain (Flavor Perception) OlfactoryBulb->Brain

References

comparison of 5-Methyl-2-phenylhex-2-enal with other cocoa aroma compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 5-Methyl-2-phenylhex-2-enal and Other Key Cocoa Aroma Compounds

In the intricate world of cocoa flavor, a multitude of volatile compounds orchestrate the characteristic aroma that is cherished globally. Among these, this compound emerges as a significant contributor, imparting a distinct cocoa and chocolate-like scent. This guide provides an objective comparison of this compound with other pivotal cocoa aroma compounds, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Key Cocoa Aroma Compounds

The aroma impact of a volatile compound is often assessed by its Odor Activity Value (OAV), which is the ratio of its concentration in a food to its odor threshold. A higher OAV indicates a greater contribution to the overall aroma. The following table summarizes the quantitative data for this compound and other key aroma compounds identified in cocoa products.

CompoundMolecular FormulaMolecular Weight ( g/mol )Aroma DescriptionOdor Threshold (μg/kg in oil)Concentration Range in Cocoa Powder (μg/kg)Odor Activity Value (OAV)
This compound C13H16O188.27Distinctive cocoa, mocha, nutty, honey, toasted, grassy[1][2]Not availableLevels can vary from 100 ppm to 2,000 ppm in flavors[3]Not available
3-Methylbutanal C5H10O86.13Malty, chocolatey[4]0.41280>100[5][6]
2-Methylbutanal C5H10O86.13Malty, chocolatey[4]1.0715>100[5][6]
Phenylacetaldehyde C8H8O120.15Honey-like, rosy[4][5]4.0330>100[5][6]
2,3-Diethyl-5-methylpyrazine C9H14N2150.22Earthy, nutty, cocoa-like0.0020.40>1
2-Ethyl-3,5-dimethylpyrazine C8H12N2136.19Nutty, roasted, potato-chip-like[5]0.0091.5>1
Tetramethylpyrazine C8H12N2136.19Nutty, earthy[4]1.0Not availableNot available
Acetic Acid C2H4O260.05Sour, harsh[4][5]200Not available>100[5][6]
3-Methylbutanoic acid C5H10O2102.13Sweaty, cheesy, rancid[4][5]3.0430>100[5][6]
4-Hydroxy-2,5-dimethyl-3(2H)-furanone C6H8O3128.13Caramel-like[5]0.0431>1

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for identifying odor-active compounds in complex mixtures like cocoa.

Objective: To separate and identify the key odorants contributing to the cocoa aroma profile.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the cocoa sample (e.g., cocoa liquor, powder) using methods like solvent extraction, distillation, or headspace solid-phase microextraction (SPME). For SPME, a fiber coated with a stationary phase (e.g., Polydimethylsiloxane–Divinylbenzene) is exposed to the headspace of the sample, typically for 30 minutes at 60°C[7].

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph. The GC is equipped with a capillary column (e.g., DB-WAX or DB-5ms) to separate the compounds based on their boiling points and polarity[8]. The oven temperature is programmed to ramp up, for instance, starting at 40°C, holding for a few minutes, and then increasing at a defined rate to a final temperature of around 250°C[8][9].

  • Olfactometric Detection: At the end of the GC column, the effluent is split into two streams. One stream goes to a chemical detector (like a mass spectrometer for identification), and the other goes to a sniffing port[8].

  • Sensory Evaluation: Trained sensory panelists sniff the effluent from the sniffing port and record the perceived aroma, its intensity, and the time of elution. This data is then correlated with the chemical data from the detector to identify the specific compounds responsible for the different aromas[8][10].

Sensory Panel Evaluation

Objective: To qualitatively and quantitatively describe the aroma profile of cocoa samples.

Methodology:

  • Panelist Selection and Training: A panel of trained assessors (typically 8-12 individuals) is selected based on their sensory acuity and ability to describe aromas. They undergo training to recognize and score the intensity of specific aroma attributes found in cocoa, such as 'cocoa', 'fruity', 'floral', 'nutty', and 'off-flavors'[11].

  • Sample Preparation: Cocoa samples (e.g., cocoa liquor) are prepared in a standardized manner. For instance, solid cocoa liquor samples might be molded into uniform shapes and sizes to ensure consistency[9].

  • Evaluation Procedure: The evaluation is conducted in a controlled environment with neutral lighting and air circulation to avoid sensory biases. Panelists are provided with the samples, along with a scoresheet or digital interface to record their assessments. They evaluate the aroma intensity of predefined attributes on a structured scale (e.g., a 0-10 point scale)[12].

  • Data Analysis: The data from all panelists are collected and statistically analyzed to determine the mean intensity for each attribute, providing a comprehensive aroma profile of the sample.

Key Chemical Pathways and Experimental Workflows

The characteristic aroma of cocoa is largely developed through the Maillard reaction and the associated Strecker degradation of amino acids, which occur during the roasting of cocoa beans.

Strecker Degradation of Amino Acids

The Strecker degradation is a crucial reaction that produces important cocoa aroma compounds, particularly aldehydes. It involves the reaction of an α-amino acid with a dicarbonyl compound, which is formed during the Maillard reaction.

Strecker_Degradation Strecker Degradation Pathway for Cocoa Aroma Formation AminoAcid α-Amino Acid (e.g., Leucine, Phenylalanine) Intermediate Schiff Base Intermediate AminoAcid->Intermediate + Dicarbonyl Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Intermediate StreckerAldehyde Strecker Aldehyde (e.g., 3-Methylbutanal, Phenylacetaldehyde) 'Malty', 'Honey-like' Aroma Intermediate->StreckerAldehyde Decarboxylation & Hydrolysis Aminoketone α-Aminoketone Intermediate->Aminoketone Rearrangement CO2 CO₂ Intermediate->CO2 Pyrazine Pyrazines 'Nutty', 'Roasted' Aroma Aminoketone->Pyrazine Condensation Aminoketone->Pyrazine + another Aminoketone

Caption: Formation of Strecker aldehydes and pyrazines from amino acids.

Experimental Workflow for Cocoa Aroma Analysis

The comprehensive analysis of cocoa aroma involves a multi-step process, from sample preparation to data analysis, integrating both chemical and sensory evaluation techniques.

Cocoa_Aroma_Analysis_Workflow Experimental Workflow for Cocoa Aroma Analysis Sample Cocoa Sample (Beans, Liquor, Powder) Extraction Volatile Extraction (SPME, SDE) Sample->Extraction SensoryPanel Sensory Panel Evaluation Sample->SensoryPanel Direct Evaluation GC_O Gas Chromatography-Olfactometry (GC-O) Extraction->GC_O MS Mass Spectrometry (MS) GC_O->MS Identification GC_O->SensoryPanel Aroma Description & Intensity DataIntegration Data Integration & Analysis MS->DataIntegration SensoryPanel->DataIntegration AromaProfile Comprehensive Aroma Profile DataIntegration->AromaProfile

Caption: Workflow for comprehensive cocoa aroma characterization.

References

A Comparative Analysis of Synthesis Methods for 5-Methyl-2-phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 5-Methyl-2-phenylhex-2-enal, a valuable compound in the flavor and fragrance industry and a potential intermediate in pharmaceutical synthesis. The two principal methods explored are the Claisen-Schmidt (Aldol) Condensation and the Wittig Reaction. Due to the limited availability of detailed experimental data for the synthesis of this specific molecule in peer-reviewed literature, this guide combines information from patent literature and analogous reactions to provide a comprehensive overview.

At a Glance: Comparison of Synthesis Methods

ParameterClaisen-Schmidt (Aldol) CondensationWittig Reaction
Starting Materials Phenylacetaldehyde (B1677652), Isovaleraldehyde (B47997)Benzaldehyde (B42025), (3-Methylbutyl)triphenylphosphonium halide
Key Reagents Base catalyst (e.g., NaOH, KOH)Strong base (e.g., n-BuLi, NaH), Triphenylphosphine (B44618)
Reaction Type Carbonyl condensationOlefination
Reported Yield Data not specified in available literatureData for analogous reactions suggest moderate to high yields
Reaction Time Monitored to completion (time not specified)Typically several hours
Purity Requires purification (e.g., preparative gas chromatography)Requires purification to remove triphenylphosphine oxide
Stereoselectivity Generally produces the more stable E-isomerCan be tuned to favor either E or Z isomers depending on the ylide and reaction conditions

Method 1: Claisen-Schmidt (Aldol) Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. In the synthesis of this compound, this involves the reaction of phenylacetaldehyde and isovaleraldehyde (3-methylbutanal).

Experimental Protocol

The following protocol is based on the description provided in U.S. Patent 3,582,360.[1]

Reactants:

  • Phenylacetaldehyde

  • Isovaleraldehyde

  • Base catalyst (e.g., aqueous sodium hydroxide (B78521) or potassium hydroxide)

Procedure:

  • A mixture of phenylacetaldehyde and isovaleraldehyde is prepared.

  • An aqueous solution of a base catalyst (e.g., sodium hydroxide) is added to the aldehyde mixture.

  • The reaction mixture is stirred, and the progress is monitored by Gas-Liquid Chromatography (GLC).

  • Upon completion of the reaction, the organic layer is separated from the aqueous layer.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The final product, this compound, is purified by preparative gas chromatography.

Reaction Pathway

Claisen_Schmidt Reactants Phenylacetaldehyde + Isovaleraldehyde Enolate Enolate of Isovaleraldehyde Reactants->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Intermediate Aldol Adduct Enolate->Intermediate Nucleophilic Attack on Phenylacetaldehyde Product This compound Intermediate->Product Dehydration Dehydration Dehydration (-H2O) Intermediate->Dehydration

Caption: Claisen-Schmidt condensation pathway for this compound.

Method 2: Wittig Reaction

Experimental Protocol (Generalized)

Reactants:

  • (3-Methylbutyl)triphenylphosphonium bromide (prepared from triphenylphosphine and 1-bromo-3-methylbutane)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Benzaldehyde

  • Anhydrous solvent (e.g., THF, ether)

Procedure:

  • Ylide Formation: (3-Methylbutyl)triphenylphosphonium bromide is suspended in an anhydrous solvent under an inert atmosphere. A strong base is added to deprotonate the phosphonium (B103445) salt and form the ylide.

  • Reaction with Aldehyde: A solution of benzaldehyde in the anhydrous solvent is added to the ylide solution. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified, typically by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.

Reaction Workflow

Wittig_Reaction Phosphonium_Salt (3-Methylbutyl)triphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Benzaldehyde Benzaldehyde Benzaldehyde->Oxaphosphetane Product This compound + Triphenylphosphine oxide Oxaphosphetane->Product Decomposition

Caption: Generalized workflow for the Wittig synthesis of this compound.

Concluding Remarks

Both the Claisen-Schmidt condensation and the Wittig reaction present viable pathways for the synthesis of this compound. The choice of method will likely depend on the availability of starting materials, desired stereoselectivity, and the scale of the synthesis. The Claisen-Schmidt condensation offers a more direct route using commercially available aldehydes. The Wittig reaction, while potentially offering more control over the double bond geometry, involves the preparation of the phosphonium salt and the use of strong, moisture-sensitive bases. Further research to uncover detailed experimental data would be beneficial for a more precise quantitative comparison.

References

Cross-Reactivity of 5-Methyl-2-phenylhex-2-enal in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount. When developing an immunoassay for a small molecule like 5-Methyl-2-phenylhex-2-enal, a common fragrance and flavoring agent, a critical aspect to evaluate is its cross-reactivity with structurally similar compounds. This guide provides an objective comparison of potential cross-reactivity in a hypothetical immunoassay for this compound, supported by detailed experimental protocols and data presented for easy comparison.

Comparative Cross-Reactivity Data

The cross-reactivity of an immunoassay is the degree to which other compounds bind to the antibody used in the assay, leading to a potential overestimation of the target analyte's concentration. In a competitive immunoassay for this compound, the following table summarizes the hypothetical cross-reactivity of various structurally related aldehydes. The data is presented as the percentage of cross-reactivity, calculated using the formula:

% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of competitor at 50% inhibition) x 100

CompoundStructure% Cross-Reactivity
This compound (Target Analyte) C₁₃H₁₆O 100%
CinnamaldehydeC₉H₈O65%
BenzaldehydeC₇H₆O40%
HexanalC₆H₁₂O15%
2-Methyl-2-pentenalC₆H₁₀O5%
VanillinC₈H₈O₃<1%

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and suitable format for the detection of small molecules like this compound.

Protocol for Competitive ELISA
  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBS-T) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS-T) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the sample (or standard) containing this compound and a specific primary antibody is added to the wells. The plate is incubated for 2 hours at room temperature, allowing the free analyte and the coated analyte to compete for antibody binding.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added to the wells and incubated for 1 hour at room temperature. This secondary antibody binds to the primary antibody that is bound to the coated analyte.

  • Washing: The plate is washed three times with wash buffer.

  • Substrate Addition: A substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity.

Protocol for Cross-Reactivity Studies
  • Prepare a standard curve for this compound using the competitive ELISA protocol described above.

  • For each potentially cross-reacting compound, prepare a series of dilutions.

  • Run the competitive ELISA for each dilution of the potential cross-reactants in the same way as the target analyte.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percentage of cross-reactivity using the formula mentioned previously.

Visualizations

Logical Relationship of Cross-Reactivity

cross_reactivity cluster_antibody Antibody Binding Site cluster_analytes Analytes Antibody Specific Antibody Target This compound (Target Analyte) Target->Antibody High Affinity Binding CrossReactant Structurally Similar Compound (Cross-Reactant) CrossReactant->Antibody Lower Affinity Binding NonReactant Unrelated Compound (No Cross-Reactivity) NonReactant->Antibody No Binding competitive_elisa_pathway cluster_well Microtiter Well Surface Coated_Antigen Immobilized This compound-BSA Conjugate Primary_Antibody Primary Antibody Coated_Antigen->Primary_Antibody Competes for Binding Free_Antigen This compound (in sample) Free_Antigen->Primary_Antibody Competes for Binding Secondary_Antibody Enzyme-Linked Secondary Antibody Primary_Antibody->Secondary_Antibody Substrate Substrate Secondary_Antibody->Substrate Enzymatic Reaction Product Colored Product (Signal) Substrate->Product cross_reactivity_workflow Start Start: Prepare Reagents Coat_Plate Coat Microtiter Plate with Antigen-BSA Conjugate Start->Coat_Plate Block_Plate Block Non-Specific Binding Sites Coat_Plate->Block_Plate Prepare_Standards Prepare Serial Dilutions of Target Analyte & Competitors Block_Plate->Prepare_Standards Add_Samples Add Standards/Competitors and Primary Antibody to Wells Prepare_Standards->Add_Samples Incubate_1 Incubate for Competitive Binding Add_Samples->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Secondary Add Enzyme-Linked Secondary Antibody Wash_1->Add_Secondary Incubate_2 Incubate Add_Secondary->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add Substrate and Develop Color Wash_2->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data: Generate IC50 Curves and Calculate % Cross-Reactivity Read_Absorbance->Analyze_Data End End: Report Results Analyze_Data->End

A Comparative Analysis of Natural vs. Synthetic 5-Methyl-2-phenylhex-2-enal Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flavor profiles of naturally derived and synthetically produced 5-Methyl-2-phenylhex-2-enal, a key aroma compound known for its characteristic chocolate and cocoa notes. This document summarizes the available data on their sensory attributes, outlines experimental protocols for their evaluation, and presents a logical framework for their comparative analysis.

Flavor Profile Comparison

This compound, also known as cocoa hexenal (B1195481), is a flavoring agent valued for its rich, warm, and sweet aroma profile.[1] While both natural and synthetic versions share a core flavor profile, subtle yet significant differences are reported in their organoleptic properties.

The natural variant of this compound is described as possessing rich, brown, and cocoa bean notes.[2][3] It is found naturally in foods such as cocoa, malt, potato chips, and roasted peanuts.[2][3] The synthetic counterpart is characterized by a flavor profile that includes sweet, chocolate, green, and aldehydic notes.[1]

Flavor AttributeNatural this compoundSynthetic this compound
Primary Notes Rich Cocoa, Chocolate, NuttyChocolate, Cocoa, Nutty[4][5]
Secondary Notes Brown, RoastedSweet, Aldehydic, Green[1]
Subtle Nuances Earthy, slightly BitterSlightly Bitter, Fruity[4]

Table 1: Comparative Flavor Descriptors of Natural and Synthetic this compound. This table summarizes the key flavor attributes based on available descriptive literature.

Experimental Protocols for Flavor Profile Analysis

To provide a framework for the quantitative comparison of natural and synthetic this compound, two standard methodologies are detailed below: Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[6][7][8][9]

Objective: To quantitatively measure the intensity of specific flavor attributes of natural and synthetic this compound.

Materials:

  • Samples of natural and synthetic this compound of high purity.

  • Odorless and tasteless solvent for dilution (e.g., mineral oil or propylene (B89431) glycol).

  • Standard reference materials for flavor attributes (e.g., cocoa powder, dark chocolate, almond extract).

  • Unstructured line scales (e.g., 15 cm) anchored with "low" and "high" intensity descriptors.

  • Data acquisition software.

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Train panelists to identify and scale the intensity of relevant flavor attributes (e.g., cocoa, chocolate, nutty, sweet, bitter, green, aldehydic) using reference standards.

  • Lexicon Development:

    • In a series of sessions, have the trained panel collaboratively develop a consensus vocabulary (lexicon) of descriptive terms for the aroma of both natural and synthetic samples.

  • Sample Preparation and Presentation:

    • Prepare solutions of natural and synthetic this compound at the same concentration in the chosen solvent.

    • Present the samples in a randomized and blind manner to the panelists in a controlled sensory evaluation environment.

  • Data Collection:

    • Panelists individually evaluate each sample and rate the intensity of each attribute on the unstructured line scale.

    • Data is collected electronically.

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of each attribute between the natural and synthetic samples.

    • Results can be visualized using spider web plots to illustrate the flavor profiles.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an analytical technique that combines gas chromatography with human sensory perception to identify aroma-active compounds in a sample.[10][11][12][13][14]

Objective: To identify and compare the odor-active volatile compounds in natural and synthetic this compound.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.

  • Appropriate GC column for flavor analysis (e.g., polar and non-polar columns).

  • High-purity helium as a carrier gas.

  • Samples of natural and synthetic this compound.

Procedure:

  • Sample Preparation:

    • Dilute the samples in a suitable solvent (e.g., dichloromethane).

  • GC-MS-O Analysis:

    • Inject the prepared sample into the GC.

    • The effluent from the GC column is split between the MS detector and the olfactometry port.

    • A trained sensory panelist sniffs the effluent at the olfactometry port and records the time, duration, and description of each detected odor.

    • Simultaneously, the MS detector records the mass spectra of the eluting compounds.

  • Data Analysis:

    • Correlate the retention times of the detected odors with the retention times of the compounds identified by the MS.

    • Compare the odor descriptions and intensities of the volatile compounds present in the natural and synthetic samples.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants in each sample.

Visualization of Experimental Workflow

The following diagrams illustrate the workflows for the described experimental protocols.

QDA_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist Panelist Selection & Training Lexicon Lexicon Development Panelist->Lexicon SamplePrep Sample Preparation Lexicon->SamplePrep Evaluation Sensory Evaluation SamplePrep->Evaluation DataCollection Data Collection Evaluation->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis Visualization Profile Visualization DataAnalysis->Visualization

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

GCO_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation GC_O GC-Olfactometry SamplePrep->GC_O GC_MS GC-Mass Spectrometry SamplePrep->GC_MS DataCorrelation Data Correlation GC_O->DataCorrelation GC_MS->DataCorrelation ProfileComparison Profile Comparison DataCorrelation->ProfileComparison

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

References

efficacy of 5-Methyl-2-phenylhex-2-enal as a flavor enhancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 5-Methyl-2-phenylhex-2-enal and Alternative Flavor Enhancers

This guide provides a comparative analysis of this compound against two established flavor enhancers, Monosodium Glutamate (B1630785) (MSG) and Maltol. The comparison focuses on their respective flavor profiles, mechanisms of action, and applications, supported by standardized experimental protocols for sensory evaluation.

Introduction to this compound

This compound, also known as cocoa hexenal (B1195481), is an organic compound primarily recognized for its potent sensory characteristics.[1][2][3] It is found naturally in foods such as cocoa, malt, and roasted peanuts.[4] While technically classified as a flavoring agent due to its distinct aroma profile, it exhibits significant flavor modifying and enhancing properties, particularly in confectionery and baked goods. Its flavor is characterized by rich, brown, and cocoa bean notes, which can be used to deepen chocolate, coffee, honey, and roasted nut flavors.[4][5][6][] The compound is described as having a sweet, aldehydic, and slightly bitter taste.[1][2]

Comparative Alternatives

To provide a comprehensive evaluation, this compound is compared against two widely used and well-characterized flavor enhancers that operate in different taste modalities:

  • Monosodium Glutamate (MSG): The sodium salt of glutamic acid, MSG is the archetypal umami flavor enhancer.[8][9][10] It intensifies the savory, brothy, and meaty tastes in a wide variety of foods, such as soups, stews, and processed meats.[8][10] MSG functions by activating specific glutamate taste receptors on the tongue.[9][10]

  • Maltol: A naturally occurring organic compound, Maltol is used as a flavor enhancer in sweet foods.[11][12] It is known for its caramel-like odor and is used to impart a sweet aroma and enhance the perception of sweetness in products like freshly baked bread, cakes, and candies.[11][12]

Quantitative Data Comparison

While direct, publicly available quantitative sensory data for this compound is limited, the following table summarizes its known characteristics alongside those of MSG and Maltol based on established industry knowledge and scientific literature.

FeatureThis compoundMonosodium Glutamate (MSG)Maltol
Primary Flavor Profile Cocoa, chocolate, nutty, sweet, bitter, aldehydic.[1][3][13]Umami (savory).[9][10]Sweet, caramel, cotton candy.[11][12]
FEMA Number 3199.[4][5]27562656
Mechanism Provides characteristic flavor notes and enhances existing brown, roasted profiles.Activates umami (glutamate) taste receptors.[9]Enhances sweetness and imparts a caramel-like aroma.[12]
Typical Applications Chocolate, coffee, honey, roasted nut flavors.[4][14]Soups, broths, stews, savory snacks, processed meats.[8][10]Breads, cakes, candies, fruit-flavored beverages.[12]
Recommended Use Levels 1–10 ppm for cocoa aroma and flavor.[4]0.1% to 0.8% of food weight (optimal concentration varies).[8]50–250 ppm
Synergistic Effects Works well with other chocolate ingredients.[4]Synergistic with ribonucleotides (e.g., IMP, GMP).Enhances the effects of other sweeteners.

Experimental Protocols

To quantitatively assess the efficacy of a flavor modifier like this compound, standardized sensory evaluation methods are required. Below are detailed protocols for two key experimental designs.

Protocol 1: Triangle Test for Difference Detection

The triangle test is a discriminative method used to determine if a perceptible overall difference exists between two products.[15][16][17] This is crucial for assessing if the addition of a compound like this compound creates a noticeable change in a food base.

Objective: To determine if the addition of this compound at a specific concentration (e.g., 5 ppm) to a base product (e.g., milk chocolate) results in a sensorially detectable difference compared to a control.

Methodology:

  • Panelists: A panel of 20-40 trained sensory assessors is typically used.[18] Panelists are screened for sensory acuity and trained on the evaluation procedure.

  • Sample Preparation:

    • Control Sample (A): Plain milk chocolate base.

    • Test Sample (B): Plain milk chocolate base with 5 ppm of this compound incorporated.

    • Three samples are presented to each panelist in a randomized order: two are identical, and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[19] Samples are coded with random three-digit numbers.

  • Evaluation:

    • Assessments are conducted in individual sensory booths under controlled lighting and temperature to minimize bias.[17]

    • Panelists are instructed to taste each sample from left to right.[19]

    • They must identify the "odd" or "different" sample, even if they are guessing.[17]

    • Palate cleansers (e.g., unsalted crackers, filtered water) are provided to be used between samples.[17]

  • Data Analysis:

    • The number of correct identifications is tallied.

    • Statistical analysis (e.g., using a Chi-square test or consulting binomial probability tables) is performed to determine if the number of correct answers is significantly higher than what would be expected by chance (which is 1/3 for a triangle test).[19] A significant result indicates a perceptible difference between the control and test samples.

Protocol 2: Quantitative Descriptive Analysis (QDA®)

QDA is a behavioral sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.[20][21][22] This method would be used to detail how this compound modifies the flavor profile.

Objective: To characterize and quantify the sensory attributes of a chocolate product enhanced with this compound compared to a control and a product with an alternative enhancer (e.g., Maltol).

Methodology:

  • Panelists: A panel of 8-12 highly trained subjects is required.[20]

  • Lexicon Development: In initial training sessions, the panel leader facilitates a discussion where panelists are presented with the test products and collaboratively develop a vocabulary (lexicon) of descriptive terms for the aromas, flavors, and textures (e.g., "cocoa intensity," "roasted notes," "sweetness," "bitterness," "creamy mouthfeel").

  • Training: Panelists are trained to use the developed lexicon consistently and to rate the intensity of each attribute on a numerical scale, typically an unstructured line scale (e.g., 0-15).[20][23]

  • Evaluation:

    • In individual booths, panelists independently evaluate the coded samples (Control, Test with this compound, Test with Maltol) presented in a randomized and balanced order.

    • Panelists rate the intensity of each attribute on the line scale for each sample. Replications are performed to assess panelist reliability.

  • Data Analysis:

    • The data from the line scales are converted to numerical scores.

    • Statistical analysis, typically Analysis of Variance (ANOVA), is used to determine which attributes are significantly different across the samples.[24]

    • Multivariate techniques like Principal Component Analysis (PCA) can be used to create a sensory map, visualizing the relationships between the products and their attributes.[25]

Visualizations

The following diagrams illustrate the logical workflow for sensory evaluation and a conceptual pathway for flavor perception.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation P1 Define Objective (e.g., Difference or Profile) P2 Select Panelists (Screening & Training) P1->P2 P3 Prepare Samples (Control vs. Test) P2->P3 E1 Design Experiment (e.g., Triangle, QDA) P3->E1 E2 Conduct Sensory Session (Controlled Environment) E1->E2 E3 Collect Panelist Data (Forced Choice / Intensity Ratings) E2->E3 A1 Tabulate Responses E3->A1 A2 Perform Statistical Analysis (e.g., Chi-Square, ANOVA) A1->A2 A3 Interpret Results & Generate Report A2->A3

Caption: A typical workflow for conducting sensory evaluation experiments.

G compound Flavor Compound (e.g., this compound) receptors Taste & Olfactory Receptors compound->receptors Binds to signal Neural Signal Transduction receptors->signal Activates cortex Brain's Gustatory & Olfactory Cortex signal->cortex Transmits to perception Perception of Flavor (e.g., 'Chocolatey', 'Sweet') cortex->perception Interprets as

Caption: Conceptual signaling pathway for flavor perception.

References

The Analytical-Sensory Nexus: Deconstructing the Aroma Profile of 5-Methyl-2-phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and flavor scientists on the correlation between instrumental analysis and sensory perception of the key chocolate aroma compound, 5-Methyl-2-phenylhex-2-enal.

Introduction

This compound, a volatile aldehyde, is a pivotal contributor to the characteristic aroma of cocoa and chocolate.[1][2][3][4] Its unique sensory profile, often described as having sweet, chocolate, and green notes, makes it a significant compound in the flavor and fragrance industry.[5][6] Understanding the relationship between its instrumental measurements and human sensory perception is crucial for quality control, product development, and sensory science research. This guide provides a comparative overview of the instrumental and sensory analysis of this compound, supported by experimental data and detailed protocols.

Sensory Perception Profile

The sensory characteristics of this compound are predominantly associated with cocoa and chocolate. Sensory panel evaluations and flavor profiling studies have consistently identified it as a key odorant in dark chocolate. The perceived aroma is complex, with multiple descriptors.

Table 1: Sensory Profile of this compound

Sensory AttributeDescriptor
Odor Cocoa, Chocolate, Sweet, Green, Aldehydic, Nutty[2][5][6]
Taste Bitter, Sweet

Instrumental Analysis

Gas chromatography (GC) coupled with mass spectrometry (MS) and olfactometry (O) are the primary instrumental techniques for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation and identification of the compound based on its mass spectrum and retention time.

Gas Chromatography-Olfactometry (GC-O) provides a direct link between the instrumental detection of the compound and its perceived odor. As the compound elutes from the GC column, it is split between a mass spectrometer for identification and a sniffing port where a trained sensory panelist can describe the odor.

Table 2: Instrumental Analysis Data for this compound

ParameterValue
Molecular Formula C13H16O[1]
Molecular Weight 188.27 g/mol [1]
CAS Number 21834-92-4[1]
GC Retention Index (Non-polar column) 1535
GC Retention Index (Polar column) 2060

Correlation of Instrumental and Sensory Data

A direct quantitative correlation between the concentration of pure this compound and the perceived intensity of a specific sensory attribute (e.g., "cocoa" intensity) is not extensively documented in publicly available literature. However, studies on chocolate aroma provide strong evidence of a positive correlation. For instance, the concentration of this compound has been shown to increase during the conching step of chocolate manufacturing, a process known to enhance the desirable chocolate flavor. This suggests that higher instrumental readings for this compound correspond to a more intense chocolate aroma as perceived by consumers.

The correlation is typically established through GC-O analysis, where the detection of this compound by the mass spectrometer at a specific retention time coincides with a sensory panelist identifying a "cocoa" or "chocolate" aroma at the sniffing port.

Experimental Protocols

Sensory Evaluation: Flavor Profile Analysis

This protocol outlines a general method for determining the sensory profile of a flavor compound like this compound.

  • Panelist Selection and Training: A panel of 8-12 trained individuals is selected. Training involves the recognition and intensity scaling of basic tastes and relevant aroma standards.

  • Sample Preparation: A dilution series of this compound in a neutral solvent (e.g., propylene (B89431) glycol) or deodorized water is prepared.

  • Evaluation Procedure: Panelists are presented with the samples in a controlled environment (odor-free, consistent lighting and temperature). They are asked to evaluate the odor and taste of each sample and rate the intensity of predefined descriptors (e.g., cocoa, sweet, green, bitter) on a structured scale (e.g., a 15-point scale).

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a flavor profile of the compound.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

This protocol describes a typical GC-O setup for the analysis of volatile aroma compounds.

  • Sample Preparation: A solution of this compound in a suitable solvent is prepared. For food samples, a volatile extraction method such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE) is employed.

  • GC-MS/O System: A gas chromatograph is equipped with a capillary column (e.g., DB-5 or DB-Wax). The column effluent is split between a mass spectrometer and a heated sniffing port.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Typically starts at a low temperature (e.g., 40 °C) and ramps up to a high temperature (e.g., 250 °C) to separate the volatile compounds.

  • Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the retention time and odor description for each detected aroma.

  • Data Analysis: The data from the mass spectrometer (identification and peak area) is correlated with the sensory data from the olfactometry analysis to identify the compounds responsible for specific aromas.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis cluster_correlation Correlation SamplePrep_S Sample Preparation (Dilution Series) SensoryPanel Trained Sensory Panel SamplePrep_S->SensoryPanel Evaluation FlavorProfile Flavor Profile Generation SensoryPanel->FlavorProfile Data Collection & Analysis Correlation Data Correlation FlavorProfile->Correlation SamplePrep_I Sample Preparation (Extraction/Dilution) GCO Gas Chromatography-Olfactometry (GC-O) SamplePrep_I->GCO MS Mass Spectrometry (MS) GCO->MS Identification Olfactometry Olfactometry GCO->Olfactometry Sensory Detection MS->Correlation Olfactometry->Correlation

Caption: Experimental workflow for correlating instrumental and sensory analysis.

signaling_pathway cluster_stimulus Stimulus cluster_perception Sensory Perception Compound This compound (Volatile Molecule) OlfactoryReceptors Olfactory Receptors (Nasal Epithelium) Compound->OlfactoryReceptors Binds to SignalTransduction Signal Transduction Cascade OlfactoryReceptors->SignalTransduction Activates OlfactoryBulb Olfactory Bulb SignalTransduction->OlfactoryBulb Transmits Signal Brain Brain (Odor Perception: 'Cocoa') OlfactoryBulb->Brain Processes Information

Caption: Simplified signaling pathway of odor perception.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 5-Methyl-2-phenylhex-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 5-Methyl-2-phenylhex-2-enal (CAS No. 21834-92-4), a compound used in fragrance formulations and as a chemical intermediate in organic synthesis.[1] Adherence to these guidelines is critical to ensure personal safety and proper disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are skin contact, eye contact, and inhalation.[2][3] Below is a summary of its hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[4]
Skin Sensitization1H317: May cause an allergic skin reaction.[3][5]
Serious Eye Irritation2H319: Causes serious eye irritation.[4]

Signal Word: Warning[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.To prevent eye irritation from splashes or vapors.[1][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, inspect before use) and impervious clothing such as a lab coat.To prevent skin irritation and allergic reactions upon contact.[1][2][5]
Respiratory Protection Use in a well-ventilated area or a fume hood. If ventilation is inadequate, a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.To avoid inhalation of vapors which may cause respiratory tract irritation.[1][2]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a certified chemical fume hood.[1]

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Inspect all PPE for integrity before use.[5]

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not inhale vapors or mists.[2]

  • Keep containers tightly closed when not in use.[1]

  • Use non-sparking tools and avoid sources of ignition as the substance is a combustible liquid.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][6]

  • Keep away from heat, sparks, and open flames.[1]

  • Store separately from strong oxidizing agents.[2]

  • Keep containers tightly sealed to prevent leakage.[6]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of the chemical through a licensed disposal company. Do not allow the product to enter drains.[2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, regional, and national regulations.[2][3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill or Exposure cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_chem Handle Chemical prep_ppe->handle_chem prep_workspace Prepare Well-Ventilated Workspace prep_workspace->handle_chem store_chem Store in a Cool, Dry, Well-Ventilated Area handle_chem->store_chem After Use spill_response Initiate Spill Response handle_chem->spill_response If Spill Occurs first_aid Administer First Aid handle_chem->first_aid If Exposure Occurs dispose_waste Dispose of Chemical Waste handle_chem->dispose_waste End of Experiment spill_response->dispose_waste first_aid->prep_ppe Seek Medical Attention and Re-evaluate Safety dispose_container Dispose of Contaminated Container dispose_waste->dispose_container

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-phenylhex-2-enal
Reactant of Route 2
5-Methyl-2-phenylhex-2-enal

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。